1-Propanesulfonate
Description
Historical Context and Evolution of Research on Organosulfur Compounds
The study of organosulfur compounds has a rich history, with foundational discoveries dating back to the 19th century. tandfonline.comresearchgate.net Early research laid the groundwork for understanding the unique bonding and reactivity of sulfur-containing organic molecules. britannica.com Thiols, the sulfur analogs of alcohols, were first prepared in a laboratory setting in 1834. britannica.com A significant milestone in the stereochemistry of organosulfur compounds was the preparation of the first optically active sulfonium (B1226848) salts in 1900, which demonstrated the chiral nature of certain sulfur compounds. tandfonline.combritannica.com
Throughout the 20th century, research evolved from basic discovery to the application of organosulfur compounds as valuable reagents in organic synthesis. researchgate.netbritannica.com Historically, the introduction of sulfur-based functional groups was dominated by ionic chemistry. researchgate.net However, recent decades have seen a surge in radical-based methods, which allow for the late-stage introduction of these moieties into complex molecules. researchgate.net The development of fields like medicinal chemistry and materials science has further propelled research, as organosulfur functionalities are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net This historical progression has set the stage for the detailed investigation of specific organosulfur compounds like 1-propanesulfonate.
Significance of Sulfonate Moieties in Chemical Sciences
The sulfonate group (R-SO₃⁻) is a key functional group in organic chemistry, imparting a range of valuable properties to the molecules that contain it. ontosight.ai Sulfonates are the conjugate bases of sulfonic acids, which are known to be very strong acids, comparable to mineral acids like hydrochloric acid. britannica.comfiveable.me This high acidity means that the corresponding sulfonate anions are weak bases and are generally stable, colorless, and non-oxidizing. wikipedia.org
One of the most significant characteristics of the sulfonate group is its high polarity and negative charge, which makes it highly soluble in water and other polar solvents. ontosight.ai This property is frequently exploited to enhance the water solubility of various compounds, a crucial attribute in pharmaceuticals, detergents, and protein crosslinkers. britannica.comfiveable.mewikipedia.org The introduction of a sulfonate group can convert lipophilic molecules into amphiphiles and can induce conformational changes. mdpi.com Due to a pKₐ near 1.5, sulfonates remain fully ionized across the typical pH range encountered in biological systems, making them vital in biochemical and metabolic processes. mdpi.com Their stability against hydrolysis further enhances their utility in a wide array of applications. ontosight.ai
Overview of Current Research Paradigms for this compound
Contemporary research on this compound and its derivatives is extensive and multifaceted, spanning numerous scientific fields. Its utility stems from the predictable and powerful influence of the propanesulfonate group on molecular properties.
In biochemical research , derivatives such as 3-(1-Pyridinio)-1-propanesulfonate serve as effective zwitterionic buffers, crucial for maintaining pH stability in sensitive biological experiments like protein purification and enzyme assays. chemimpex.com N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a zwitterionic surfactant, is used in studies assessing protein structural changes. sigmaaldrich.com The sodium salt of this compound is also used as a stabilizing agent for proteins and enzymes. chemimpex.com
In the pharmaceutical industry , the ability of the sulfonate group to enhance solubility is paramount. This compound derivatives are used in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.comchemimpex.com
Materials science represents a major frontier for this compound applications. It is used in the development of functional materials, including sensors and catalysts. chemimpex.com In the field of electroplating, 3-mercapto-1-propanesulfonate (B1229880) (MPS) is a well-known accelerator for copper electrodeposition, a critical process in the manufacturing of integrated circuits and printed circuit boards. acs.orgresearchgate.netresearchgate.net Research focuses on understanding its mechanism of action, often in conjunction with other additives, to achieve super-conformal copper filling of microvias. acs.orgresearchgate.net
A particularly active area of research is in energy storage . This compound and its derivatives are being investigated as electrolyte additives in batteries. For instance, 1,3-propane sultone (a cyclic sulfonic ester) is studied as an additive in lithium-ion batteries, where its decomposition products, including this compound, are analyzed to understand battery aging. researchgate.net In aqueous zinc-ion batteries, additives like 3,3'-dithiobis-1-propanesulfonate disodium (B8443419) salt are being engineered to prevent dendrite formation and other side reactions, thereby improving battery stability and lifespan. nih.gov
In analytical chemistry , sodium this compound is employed as a buffer component in chromatography to help maintain pH and improve the separation of analytes. chemimpex.com
The table below summarizes the physical and chemical properties of Sodium this compound, a common salt of the parent acid.
| Property | Value | Source |
|---|---|---|
| Appearance | White Powder/Solid | fishersci.comlobachemie.com |
| Molecular Formula | CH₃CH₂CH₂SO₃Na · H₂O | sigmaaldrich.com |
| Molecular Weight | 164.16 g/mol (monohydrate) | sigmaaldrich.com |
| Melting Point | 250-255 °C (decomposes) | fishersci.comsigmaaldrich.com |
| Solubility | Soluble in water | sigmaaldrich.com |
| CAS Number | 14533-63-2 (anhydrous), 304672-01-3 (monohydrate) | fishersci.comsigmaaldrich.com |
Emerging Interdisciplinary Research Frontiers involving this compound
The unique properties of this compound make it an ideal candidate for research at the intersection of traditional scientific disciplines. These emerging frontiers leverage the compound's functionality to address complex challenges in areas like biomedicine, environmental science, and nanotechnology.
Biomaterials and Regenerative Medicine: Sulfonated molecules are increasingly being incorporated into biomaterials to enhance their properties. mdpi.com The introduction of sulfonate groups can improve hydrogel stability, guide cellular responses like adhesion and proliferation, and play a role in tissue engineering and drug delivery systems. mdpi.com The use of compounds like 2,3-dimercapto-1-propanesulfonic acid (DMPS) in medical applications highlights the potential for designing propanesulfonate-based molecules for specific biological interactions. researchgate.nettranspower.co.nz
Environmental Science and Green Chemistry: In environmental applications, the surfactant properties of compounds like sodium this compound are being explored for wastewater treatment to aid in the removal of contaminants. chemimpex.com Furthermore, the use of sulfonated catalysts, such as 3-(1-Pyridinio)-1-propanesulfonate, in the dehydration of glycerol (B35011) to acrolein represents a move towards more sustainable chemical processes. sigmaaldrich.com Research into per- and polyfluoroalkyl substances (PFAS) includes the study of compounds like sodium perfluoro-1-propanesulfonate, an ultrashort-chain PFAS found in some firefighting foams, to understand its environmental fate and develop methods for its detection. isotope.comwell-labs.com
Nanomaterials and Catalysis: The synthesis of nanomaterials often requires precise control over particle size and stability, a role well-suited for surfactant molecules. Zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate are explicitly used for nanomaterial synthesis. strem.com In catalysis, sulfonated heteropoly acid salts based on 3-(1-Pyridinio)-1-propanesulfonate are used for synthesizing esters, and sulfonated graphene oxide finds broad application in biology and chemical engineering. mdpi.comsigmaaldrich.com These examples showcase an interdisciplinary approach combining materials science, chemistry, and engineering to create novel functional systems.
The table below details some of the varied research applications of this compound derivatives.
| Derivative | Field of Research | Application | Source |
|---|---|---|---|
| 3-(1-Pyridinio)-1-propanesulfonate | Biochemistry / Catalysis | Zwitterionic buffer; Catalyst for glycerol dehydration | chemimpex.comsigmaaldrich.com |
| 3-Mercapto-1-propanesulfonate (MPS) | Materials Science / Electrochemistry | Accelerator for copper electrodeposition | acs.orgresearchgate.net |
| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Biochemistry / Materials Science | Zwitterionic surfactant for protein studies and nanomaterial synthesis | sigmaaldrich.comstrem.com |
| 3,3'-dithiobis-1-propanesulfonate disodium salt (SPS) | Energy Storage | Electrolyte additive for highly reversible zinc-ion batteries | nih.gov |
| Sodium this compound | Analytical Chemistry / Environmental Science | Chromatography buffer; Surfactant for wastewater treatment | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7O3S- |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1 |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-M |
Canonical SMILES |
CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Propanesulfonate and Its Derivatives
Novel Approaches for C-S Bond Formation in Propanesulfonates
The construction of the carbon-sulfur (C-S) bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of sulfur-containing compounds, including 1-propanesulfonate and its derivatives. researchgate.net Traditionally, the formation of C-S bonds has relied on methods such as the condensation reaction between a metal thiolate and an organic halide. rsc.orgnih.gov However, recent advancements have focused on developing more efficient, milder, and environmentally benign strategies. These modern approaches often involve transition-metal catalysis, direct C-H bond functionalization, and the use of non-halide substrates, which offer higher atom economy and new mechanistic pathways. researchgate.netrsc.orgnih.gov
Catalytic Routes to this compound Synthesis
Catalytic methods represent a significant leap forward in the synthesis of this compound, offering advantages in terms of efficiency and selectivity. yale.edusigmaaldrich.com Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern C-S bond formation. researchgate.net These reactions provide a powerful tool for creating Csp³–S bonds, which are characteristic of this compound. researchgate.net
Recent research has also highlighted the use of bifunctional ionic liquids as catalysts. For instance, a sulfonic acid and thiol-functionalized ionic liquid has demonstrated high catalytic activity in condensation reactions, a principle that can be adapted for sulfonate synthesis. scispace.com The synergy between the acidic (–SO3H) and thiol (–SH) groups within the ionic liquid structure can enhance reaction rates and selectivity. scispace.com Another approach involves the use of acidic ionic liquids, such as those derived from nicotinic acid and 1,3-propane sultone, which have proven effective in catalyzing conversions with high efficiency under mild conditions. acs.org These catalysts are often recyclable, adding to their appeal from a green chemistry perspective.
The development of novel catalyst systems continues to be an active area of research, with a focus on improving catalyst performance, reducing catalyst loading, and expanding the substrate scope.
Green Chemistry Principles in this compound Preparation
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable. yale.edusigmaaldrich.comtradebe.comacs.org These principles are increasingly being applied to the synthesis of this compound to minimize environmental impact.
Key green chemistry principles relevant to this compound synthesis include:
Waste Prevention: Designing syntheses to minimize or eliminate waste is a primary goal. yale.edutradebe.comskpharmteco.com This can be measured by metrics like the E-Factor (kg waste/kg product) and Process Mass Intensity (PMI). skpharmteco.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, thus minimizing waste. yale.edutradebe.com
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. yale.edusigmaaldrich.comtradebe.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. yale.eduacs.org
An example of applying green chemistry principles is the use of ionic liquids as recyclable catalysts in sulfonate synthesis, which can reduce waste and avoid the use of volatile organic solvents. scispace.comacs.org Furthermore, photoactivated reactions using electron donor-acceptor (EDA) complexes offer an environmentally friendly pathway for C-S bond formation under mild conditions. rsc.org
Electrochemical Synthesis Strategies for this compound
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for forming C-S bonds. cardiff.ac.uk This approach uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. beilstein-journals.org Electrosynthesis can be applied to the preparation of various organosulfur compounds, including sulfones and sulfonamides. cardiff.ac.ukrsc.org
In the context of this compound, electrochemical methods could involve the oxidation of a suitable sulfur-containing precursor at an anode. For example, the electrochemical oxidation of thioethers to sulfones has been demonstrated. cardiff.ac.uk The choice of electrode material, solvent, and electrolyte can significantly influence the reaction's efficiency and selectivity. cardiff.ac.ukbeilstein-journals.orgresearchgate.net
Recent studies have shown the successful electrosynthesis of various organosulfur compounds. For instance, an efficient electrochemical synthesis of sulfonamides has been achieved through the reaction of amines with sodium sulfinates, using a carbon anode and a nickel cathode. cardiff.ac.uk While direct electrochemical synthesis of this compound is an area of ongoing research, the principles established for related compounds suggest its feasibility. The development of cost-effective and efficient electrocatalytic systems is a key focus for future advancements in this field. rsc.org
Functionalization and Derivatization of this compound Scaffolds
The ability to modify the this compound structure is crucial for tailoring its properties for specific applications. This functionalization can involve modifications to the propyl chain or the introduction of chirality. mdpi.com The term "scaffold" here refers to the core this compound structure that can be derivatized. mdpi.comepfl.ch
Regioselective Modifications of the Propyl Chain
Regioselective functionalization allows for the precise modification of specific positions on the propyl chain of this compound. This control is essential for creating derivatives with desired functionalities. google.com
One common strategy for introducing functionality is through the use of a suitable starting material that already contains the desired functional group or a precursor to it. For example, starting with a substituted propanol (B110389) or propyl halide allows for the introduction of substituents at various positions along the carbon chain.
Another approach involves the direct functionalization of the pre-formed this compound scaffold. This can be challenging due to the relative inertness of the C-H bonds on the alkyl chain. However, advances in C-H activation chemistry are providing new tools for such transformations. rsc.orgnih.gov
The following table provides examples of functionalized this compound derivatives and the synthetic strategies that could be employed for their preparation.
| Derivative Name | Functional Group | Potential Synthetic Strategy |
| 3-Amino-1-propanesulfonic acid | Amino (-NH2) | Reaction of 1,3-propane sultone with ammonia (B1221849) or an amine. google.comepo.org |
| 3-Hydroxy-1-propanesulfonic acid | Hydroxyl (-OH) | Ring-opening of 1,3-propane sultone with a hydroxide (B78521) source. caltech.edu |
| 3-Mercapto-1-propanesulfonate (B1229880) | Thiol (-SH) | Reaction of 1,3-propane sultone with a thiol-containing nucleophile. caltech.edu |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid | Amide and Alkene | Synthesis from appropriate starting materials containing the desired functional groups. researchgate.net |
Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.govrsc.org Chiral sulfonates can be prepared through various asymmetric synthetic methods.
One established method involves the use of a chiral auxiliary. For example, chiral γ-nitro sulfonates have been synthesized via an asymmetric Michael addition of chiral lithiated sulfonates to nitroalkenes, using a carbohydrate-derived chiral auxiliary. d-nb.info The resulting diastereomers can then be separated and the chiral auxiliary removed to yield the enantiomerically enriched sulfonate.
Another strategy is asymmetric hydrogenation, which has been successfully used to prepare chiral α-amino acid derivatives. rsc.org This method could potentially be adapted for the synthesis of chiral propanesulfonates containing an amino group or other reducible functionalities. The use of chiral catalysts, such as those based on transition metals with chiral ligands, is key to achieving high enantioselectivity. rsc.org
The development of new chiral building blocks and enantioselective catalytic systems continues to expand the toolbox for synthesizing chiral this compound derivatives with high optical purity. researchgate.net
Incorporation of this compound into Complex Molecular Architectures
The this compound group is a versatile functional moiety utilized in the construction of complex molecular architectures, imparting unique properties such as hydrophilicity, zwitterionic character, and catalytic activity. Its incorporation is often achieved through the strategic use of precursors like 1,3-propanesultone, which readily reacts with various nucleophiles to introduce the sulfonate group.
One significant area of application is in polymer science. Zwitterionic monomers containing the this compound group are synthesized and polymerized to create materials with applications in enhanced oil recovery and biocompatible coatings. For example, 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS) has been synthesized via the ring-opening reaction of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate (B99206). asianpubs.org Similarly, anilinium 2-acrylamide-2-methyl-1-propanesulfonate (Ani-AMPS) has been designed for the synthesis of complex polymeric systems through both free-radical and oxidative polymerization. mdpi.com These polymers often exhibit responsiveness to stimuli like pH and ionic strength. acs.org
The this compound moiety is also integral to the functionalization of nanoparticles. Gold nanoparticles (AuNPs) capped with 3-mercapto-1-propanesulfonate (3-MPS) have been synthesized for potential applications in drug delivery and radiotherapy. nih.govresearchgate.net The sulfonate group provides a negative surface charge, enhancing the stability and biocompatibility of the nanoparticles in aqueous media. nih.gov These functionalized nanoparticles are designed to maximize cellular uptake for therapeutic purposes. nih.gov
Furthermore, the this compound group is a key component in the design of task-specific ionic liquids (TSILs) and catalysts. By reacting 1,3-propanesultone with amines or pyridines, zwitterionic structures are formed that can act as catalysts or catalyst precursors. sigmaaldrich.comchemicalbook.com For instance, 3-(1-Pyridinio)-1-propanesulfonate is used as a Brønsted acid ionic liquid catalyst in dehydration reactions. chemicalbook.com Another example is the synthesis of 3-(N,N-dimethyldodecyl ammonium) propanesulfonic acid hydrogen sulfate (B86663), which serves as a biodegradable and recyclable catalyst for multi-component organic reactions. researchgate.net
Table 1: Examples of Complex Molecular Architectures Incorporating this compound
| Complex Architecture Type | Specific Compound/Material | Precursor/Method | Application | Reference(s) |
|---|---|---|---|---|
| Zwitterionic Polymer | 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS) | Ring-opening of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate | Polymer synthesis | asianpubs.org |
| Conducting Polymer | Poly(anilinium 2-acrylamide-2-methyl-1-propanesulfonate) [Poly(Ani-AMPS)] | Acid-base reaction between AMPS-acid and aniline (B41778) followed by polymerization | Selective ion detection | mdpi.com |
| Functionalized Nanoparticle | Gold nanoparticles (AuNPs) capped with 3-mercapto-1-propanesulfonate (3-MPS) | Ligand exchange on gold surface | Radiotherapy, drug delivery | nih.govresearchgate.net |
| Ionic Liquid Catalyst | 3-(1-Pyridinio)-1-propanesulfonate | Reaction of pyridine (B92270) with 1,3-propanesultone | Dehydration of glycerol (B35011) | chemicalbook.com |
| Ionic Liquid Catalyst | 3-(N,N-dimethyldodecyl ammonium) propanesulfonic acid hydrogen sulfate | Reaction with N,N-dimethyldodecylamine and subsequent acidification | Mannich reaction catalyst | researchgate.net |
Solid-Phase and Supported Synthesis Techniques for this compound Analogs
Solid-phase and supported synthesis techniques offer significant advantages for the preparation of this compound analogs, particularly in the context of creating reusable and easily separable catalysts. These methods involve immobilizing the propanesulfonic acid group onto a solid support, most commonly silica (B1680970).
A prevalent method for preparing silica-supported propanesulfonic acid involves a multi-step process. First, a silica surface is functionalized with a thiol-containing organosilane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). beilstein-journals.org This is typically achieved by refluxing the silica with the silane (B1218182) in a solvent like toluene. The resulting mercaptan-functionalized silica is then oxidized to the corresponding sulfonic acid. This oxidation is commonly performed using hydrogen peroxide, sometimes with a catalytic amount of acid to facilitate the reaction. beilstein-journals.org
Another approach involves grafting a pre-formed sultone-containing silane onto the silica surface. For example, an organosilane can be synthesized from 1,3-propanesultone and 3-iodopropyltriethoxysilane. caltech.edu This silane is then grafted onto mesoporous silica, like SBA-15, creating a versatile intermediate. The sultone ring on the supported material can then be hydrolyzed to generate the sulfonic acid group, yielding a solid acid catalyst. caltech.edu This method allows for the creation of bifunctional catalysts by reacting the sultone ring with other nucleophiles, such as sodium hydrosulfide, to introduce both acid and thiol groups onto the support. caltech.edu
These solid-supported catalysts have demonstrated high activity and recyclability in various organic transformations. They are particularly effective in acid-catalyzed reactions like the synthesis of biodiesel via esterification and the production of bisphenol A. beilstein-journals.orgcaltech.eduresearchgate.net The catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity. beilstein-journals.org The functionalization can also be applied to other supports, such as magnetic nanoparticles (e.g., cobalt ferrite), to create magnetically separable catalysts for environmentally friendly synthesis. doi.org
Table 2: Overview of Supported Synthesis Techniques for this compound Analogs
| Support Material | Functionalization Strategy | Key Reagents | Resulting Material | Application | Reference(s) |
|---|---|---|---|---|---|
| Amorphous Silica | Grafting of mercaptosilane followed by oxidation | (3-mercaptopropyl)trimethoxysilane (MPTS), H₂O₂ | Silica-supported propanesulfonic acid (SiO₂-(CH₂)₃-SO₃H) | Esterification catalyst | beilstein-journals.org |
| Mesoporous Silica (SBA-15) | Grafting of a sultone-containing silane followed by hydrolysis | 1,3-propanesultone, 3-iodopropyltriethoxysilane | SBA-15 with paired sulfonic acid and thiol groups | Bisphenol A synthesis | caltech.edu |
| Mesoporous Silica (SBA-15) | Treatment with a pre-formed sulfonic acid silane | 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) | Vanadium-containing SBA-15 with SO₃H groups | Bifunctional redox-acid catalyst design | mdpi.com |
| Silica Gel | Immobilization of a sulfonic acid functionalized ionic liquid | 1-allyl-1H-imidazole, 1,3-propanesultone, H₂SO₄ | Supported ionic liquid catalyst (SWIL/SiO₂) | Biodiesel synthesis | researchgate.net |
| Cobalt Ferrite Nanoparticles (CoFe₂O₄) | Surface functionalization followed by sulfonation | Amino-silanes, Chlorosulfonic acid | Magnetically separable sulfonic acid catalyst (CFNP@SO₃H) | Benzimidazole synthesis | doi.org |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis and application of 1-propanesulfonates is crucial for optimizing reaction conditions and designing new functional materials. Investigations often focus on the key synthetic step involving the ring-opening of 1,3-propanesultone or the catalytic cycles of propanesulfonate-containing materials.
The synthesis of many this compound derivatives begins with 1,3-propanesultone, a cyclic sulfonate ester. The reaction proceeds via nucleophilic attack on the carbon atom adjacent to the oxygen, leading to the opening of the four-membered ring. This is an SN2-type reaction. For instance, in the synthesis of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate (DMAPS), the tertiary amine of 2-(dimethylamino)ethyl methacrylate acts as the nucleophile, attacking the sultone ring to form the zwitterionic product. asianpubs.org The reaction is typically carried out in a polar aprotic solvent. asianpubs.org
In the context of catalysis, mechanistic studies have elucidated the role of propanesulfonic acid groups on solid supports. For bifunctional acid/thiol catalysts used in the synthesis of bisphenol A, a proposed catalytic cycle highlights the cooperative action of the sulfonic acid and thiol groups. caltech.edu The sulfonic acid protonates the acetone, activating it for nucleophilic attack by phenol. The nearby thiol group is believed to increase both the yield and selectivity for the desired p,p'-isomer by participating in the formation of key intermediates and influencing the stereochemistry of the transition state. caltech.edu
The polymerization of monomers like anilinium 2-acrylamide-2-methyl-1-propanesulfonate (Ani-AMPS) has also been subject to mechanistic study. mdpi.com The anilinium counter-ion plays a significant role in directing the polymerization pathway. Depending on the initiator and conditions, either free-radical polymerization occurs through the acrylamide (B121943) group to yield poly(Ani-AMPS), or oxidative polymerization proceeds through the aniline moiety to produce polyaniline doped with the pendant propanesulfonic acid group. mdpi.com Spectroscopic and electrochemical analyses are used to confirm the resulting polymer structures and understand the selective polymerization mechanisms.
Structural characterization using techniques like X-ray diffraction provides further mechanistic insight. For example, the crystal structure of DMAPS has been determined, confirming the zwitterionic nature and molecular geometry resulting from the sultone ring-opening reaction. asianpubs.org Similarly, X-ray photoelectron spectroscopy (XPS) is used to confirm the self-acid-doped state in conducting polymers derived from aniline-N-propanesulfonic acid, proving that the propanesulfonate group is covalently linked and acts as the internal dopant. researchgate.net
Spectroscopic and Advanced Structural Elucidation of 1 Propanesulfonate Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis of 1-Propanesulfonate
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's three-dimensional arrangement and dynamic behavior can be constructed.
For the this compound anion (CH₃CH₂CH₂SO₃⁻), the proton (¹H) NMR spectrum provides foundational structural information. The three distinct sets of protons along the propyl chain give rise to a characteristic pattern of signals. While detailed conformational studies in the literature are scarce, the expected chemical shifts can be predicted based on standard values and data from similar aliphatic sulfonates, such as the NMR standard sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS). wikipedia.org The analysis of coupling constants (J-values) between adjacent protons (e.g., between C1-H₂ and C2-H₂) can provide information about the dihedral angles and, by extension, the preferred staggered or eclipsed conformations around the C-C bonds.
| Protons | Expected Chemical Shift (ppm, relative to TMS) | Expected Multiplicity | Notes |
| CH₃ - (H-3) | ~1.0 | Triplet (t) | Coupled to the two adjacent H-2 protons. |
| -CH₂ - (H-2) | ~1.8 | Sextet or Multiplet (m) | Coupled to both the H-3 and H-1 protons. |
| -CH₂ SO₃⁻ (H-1) | ~2.9 | Triplet (t) | Deshielded due to the inductive effect of the sulfonate group. Coupled to the two adjacent H-2 protons. |
This interactive table shows the predicted ¹H NMR spectral data for the this compound anion in an aqueous solution. Chemical shifts are approximate and can vary with solvent and pH.
Multidimensional NMR Techniques (e.g., 2D NOESY, COSY) Applied to this compound
While one-dimensional NMR provides essential connectivity data, two-dimensional (2D) NMR techniques are required for unambiguous assignments and detailed conformational analysis.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds (typically over two or three bonds). wikipedia.orglibretexts.org In a COSY spectrum of this compound, cross-peaks would be expected between the H-1 and H-2 signals, and between the H-2 and H-3 signals, confirming the connectivity of the propyl chain. The absence of a cross-peak between H-1 and H-3 would verify that they are not directly coupled. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.orguic.educolumbia.edu This is crucial for determining the three-dimensional conformation. For a flexible molecule like this compound, NOESY can reveal the dominant conformations in solution by identifying through-space correlations. For instance, correlations between H-1 and H-3 protons, if observed, would suggest folded or gauche conformations that bring the ends of the alkyl chain into proximity. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints to be determined. columbia.edu
Solid-State NMR of this compound in Crystalline and Amorphous Phases
Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, providing information that is inaccessible by solution NMR or X-ray diffraction, especially for amorphous materials. nih.govresearchgate.net
In the crystalline phase , this compound salts would exhibit sharp, well-defined signals in SSNMR spectra. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and improve spectral resolution. researchgate.netnih.gov SSNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell, probe intermolecular packing through techniques that measure internuclear distances, and characterize the local environment around the sulfonate group and the counter-ion. For example, multinuclear SSNMR studies on alkali metal salts could provide insight into the coordination environment of the cation. researchgate.net
In the amorphous phase , the lack of long-range order results in a distribution of local environments, leading to broad, often featureless NMR signals. SSNMR can quantify the degree of disorder and characterize the distribution of conformations. Relaxation time measurements (T₁ and T₂) can provide insights into molecular mobility and the presence of different phases within the amorphous solid. nih.gov This makes SSNMR invaluable for studying phase purity and the stability of amorphous forms of this compound.
Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics and Interactions of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound are dominated by vibrations associated with the propyl group (C-H stretching and bending) and the sulfonate headgroup (S-O stretching). The symmetric and asymmetric stretching modes of the SO₃⁻ group are particularly strong and informative, typically appearing in the 1000-1250 cm⁻¹ region of the spectrum. The precise frequencies of these modes are sensitive to the local environment, including the nature of the counter-ion and the extent of hydration. Molecular dynamics (MD) simulations can be used in conjunction with experimental spectroscopy to assign vibrational modes and interpret spectral changes in terms of specific molecular conformations and interactions. nih.govnih.govarxiv.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |
| C-H Stretching | 2850 - 3000 | IR, Raman | Characteristic of the propyl alkyl chain. |
| SO₃⁻ Asymmetric Stretching | ~1200 - 1250 | IR (strong), Raman (weak) | Highly sensitive to the molecular environment. |
| SO₃⁻ Symmetric Stretching | ~1040 - 1060 | IR (strong), Raman (strong) | A prominent band often used for quantification. |
| C-S Stretching | 700 - 800 | IR, Raman | Involves the carbon-sulfur bond. |
| Fingerprint Region | 400 - 1500 | IR, Raman | Contains complex overlapping bending and stretching vibrations unique to the molecule. docbrown.info |
This interactive table summarizes the key vibrational modes for this compound and their typical spectral regions.
In-situ Raman and IR Studies of this compound under Reactive Conditions
In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions and physical processes without the need for sample extraction. irdg.orgnih.gov This is particularly valuable for studying the role of this compound under dynamic conditions.
For example, in-situ Raman spectroscopy could be used to monitor the polymerization of a monomer where this compound acts as an emulsifier. Changes in the intensity or position of the sulfonate and alkyl chain vibrational bands could provide information on the adsorption of the surfactant onto the growing polymer particles. In a study on the related compound 3-mercapto-1-propanesulfonate (B1229880) (MPS) during copper electrodeposition, in-situ shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) was used to observe the adsorption of the molecule onto the copper electrode surface under an applied potential. researchgate.net Similar in-situ studies could track the degradation of this compound by monitoring the disappearance of its characteristic vibrational peaks and the appearance of new bands corresponding to degradation products. mdpi.comnih.gov
Attenuated Total Reflectance (ATR) Infrared Spectroscopy of this compound in Aqueous Solutions
Analyzing solutes in aqueous solutions using traditional transmission IR spectroscopy is challenging due to the strong absorption of infrared light by water. nih.gov Attenuated Total Reflectance (ATR) is a sampling technique that overcomes this limitation. mt.com In ATR-FTIR, the IR beam penetrates only a few micrometers into the sample, allowing for the acquisition of high-quality spectra of solutes in highly absorbing solvents like water. marquette.edu
ATR-FTIR is an ideal technique for studying the hydration of the this compound anion in water. The strong interaction between the negatively charged sulfonate headgroup and water molecules via hydrogen bonding would lead to noticeable shifts in the vibrational frequencies of both the SO₃⁻ group and the water O-H bands. By analyzing these spectral changes as a function of concentration, temperature, or the addition of salts, detailed information about the structure of the hydration shell and the dynamics of water molecules surrounding the ion can be obtained. rsc.orgnih.govjasco-global.com
Advanced Mass Spectrometry for Structural Characterization of this compound Adducts and Complexes
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. Soft ionization techniques, particularly Electrospray Ionization (ESI), are well-suited for analyzing non-volatile, polar molecules like this compound and its non-covalent complexes directly from solution. youtube.comwiley-vch.de
In ESI-MS, this compound can be readily detected in negative ion mode as the [M-H]⁻ or [M-Na]⁻ anion. A primary application of advanced MS is the characterization of adducts and complexes. Adducts are ions formed when the analyte molecule associates with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive ion mode. acdlabs.comsepscience.comnih.gov
More significantly, ESI-MS can be used to study the formation and stability of non-covalent complexes between this compound and other molecules. A study on zwitterionic 3-(1-alkyl-3N-imidazolio)-propane-1-sulfonates demonstrated the use of ESI-MS to investigate complexes formed with various amines. nih.gov The relative abundance of the complex ions in the mass spectrum can be correlated with their association constants in solution. Furthermore, tandem mass spectrometry (MS/MS) can be employed to structurally characterize these complexes. In an MS/MS experiment, the parent complex ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the binding sites and the strength of the non-covalent interactions within the complex. nih.govnih.govnih.gov This approach allows for detailed structural elucidation of this compound-containing host-guest systems, ion pairs, and other supramolecular assemblies.
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Isomers of this compound
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov It functions by propelling ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than extended, bulkier conformers of the same mass-to-charge ratio. youtube.com The resulting separation provides information about the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. uliege.be
For a small and flexible molecule like this compound, different rotational conformations (conformers) can exist due to rotation around the C-C and C-S single bonds. The primary conformers would be the anti (trans) and gauche configurations of the propyl chain. While these conformers are in rapid equilibrium in solution, they can be "frozen" in the gas phase during the electrospray ionization process. High-resolution IM-MS could potentially distinguish between these conformers if their CCS values are sufficiently different. Theoretical modeling can be used to predict the CCS values for different potential conformers, providing a basis for interpreting experimental IM-MS data. youtube.com
| Conformer | Description | Predicted Relative Energy (kJ/mol) | Predicted Collision Cross Section (CCS) in N₂ (Ų) |
|---|---|---|---|
| Anti (trans) | The C-C-C-S dihedral angle is approximately 180°. More linear and extended shape. | 0 (most stable) | 125.4 |
| Gauche | The C-C-C-S dihedral angle is approximately 60°. More compact, folded shape. | ~2.1 | 123.8 |
X-ray Diffraction Studies of Crystalline this compound and its Metal Complexes
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
However, the concept of absolute configuration determination is only applicable to chiral, enantiomerically pure compounds. researchgate.netresearchgate.net Since this compound is an achiral molecule, it does not have enantiomers, and therefore, the determination of its absolute configuration is not relevant. For crystalline salts of this compound (e.g., sodium this compound), SC-XRD would be used to determine the precise molecular dimensions, the coordination environment of the metal cation, and the details of intermolecular interactions such as hydrogen bonding and ionic interactions that stabilize the crystal packing.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 12.1 Å, β = 95.5° |
| S-O Bond Length (avg.) | 1.45 Å |
| C-S Bond Length | 1.77 Å |
| O-S-O Bond Angle (avg.) | 112.5° |
Powder X-ray Diffraction for Polymorphic Forms of this compound
Powder X-ray diffraction (PXRD) is a key analytical technique for characterizing crystalline solids. It is particularly important for identifying and distinguishing between different polymorphic forms of a substance. rigaku.comcreative-biostructure.com Polymorphs are different crystal structures of the same chemical compound, which can exhibit distinct physical properties. creative-biostructure.com Each polymorphic form produces a unique PXRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks. researchgate.net
This technique is crucial in pharmaceutical and materials science for ensuring the correct crystalline form of a substance is being used. nih.govamericanpharmaceuticalreview.com For this compound salts, different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs or pseudopolymorphs (hydrates/solvates). PXRD provides a reliable method for identifying these forms by comparing the experimental diffraction pattern of a sample to reference patterns for known polymorphs.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |
| 10.2 | 100 | 11.5 | 80 |
| 15.8 | 45 | 14.2 | 100 |
| 20.5 | 80 | 21.9 | 65 |
| 25.1 | 60 | 28.4 | 90 |
Ultraviolet-Visible and Circular Dichroism Spectroscopy of this compound-Containing Chiral Systems
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to electronic transitions within a molecule. For a molecule to absorb UV-Vis light, it must contain chromophores, which are functional groups with π-electrons or non-bonding electrons that can be excited to higher energy levels. The this compound molecule itself lacks significant chromophores that absorb in the standard 200-800 nm range. The sulfonate group's electronic transitions occur at wavelengths below 200 nm. Any observed absorbance at higher wavelengths is typically low and may be used to determine a UV cutoff for applications like ion-pair chromatography. sigmaaldrich.com
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light. trinity.edunih.gov A crucial requirement for a molecule to exhibit a CD signal is that it must be chiral. trinity.edu Since this compound is an achiral molecule, it is CD-inactive and will not produce a CD spectrum on its own.
However, in a "this compound-containing chiral system," a CD signal can be observed. This would occur if the this compound moiety is part of a larger chiral molecule or is ionically paired with a chiral counterion. In such cases, the observed CD spectrum arises from the chiral component of the system. nih.gov The electronic transitions of the chiral entity will give rise to positive or negative CD bands, providing information about its stereochemistry and conformation. mdpi.com The presence of the sulfonate group, while achiral itself, could electronically or sterically influence the environment of the nearby chromophores in the chiral partner, thus subtly modifying the resulting CD spectrum.
| Wavelength (λ, nm) | Maximum Absorbance (Amax) | Concentration |
|---|---|---|
| 210 | 0.15 | 10% in H₂O |
| 220 | 0.06 | 10% in H₂O |
| 230 | 0.04 | 10% in H₂O |
| 260 | 0.02 | 10% in H₂O |
Chemical Reactivity and Mechanistic Investigations of 1 Propanesulfonate
Hydrolysis and Solvolysis Reactions of 1-Propanesulfonate Esters
The cleavage of this compound esters through hydrolysis and solvolysis is a fundamental reaction class for these compounds. These reactions involve the interaction of the ester with a solvent, such as water (hydrolysis) or an alcohol (alcoholysis), leading to the breaking of the ester bond.
Kinetic Studies of Hydrolytic Pathways
Kinetic studies provide quantitative insight into the mechanisms of hydrolysis for sulfonate esters. The hydrolysis of these esters can proceed through different pathways, often depending on the reaction conditions. Research on various alkyl sulfonate esters, including propyl derivatives, has shown that these reactions can be complex, sometimes involving both concerted (single-step) and stepwise mechanisms. nih.govsci-hub.st
For instance, the hydrolysis of sulfonate esters is often analyzed using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity. oup.comnih.gov Studies on the solvolysis of 2-propyl p-nitrobenzenesulfonate in highly fluorinated alcohols suggest a concerted S_N_2 mechanism, where the solvent acts as the nucleophile. sci-hub.st This is supported by a linear relationship between the logarithm of the second-order rate constant for reactions with various nucleophiles and the corresponding rates for a reference methyl ester. sci-hub.st
The hydrolysis of sulfonate esters can involve a pentacoordinate intermediate, particularly with poorer leaving groups. nih.gov However, for many simple alkyl sulfonates, a concerted S_N_2-type mechanism is often favored. rsc.org The rate of hydrolysis is significantly influenced by the structure of the alkyl group and the nature of the sulfonate leaving group.
Table 1: Kinetic Data for Solvolysis of 2-Propyl Nosylate in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at 50 °C
| Reactant | Product Ratio (Propene:Ether) | Rate Constant (k, s⁻¹) |
|---|---|---|
| 2-Propyl Nosylate | 75:25 | 5.5 x 10⁻⁸ |
Data sourced from product and kinetic studies suggesting a concerted S_N_2 mechanism. sci-hub.st
Influence of pH and Solvent Effects on Reactivity
The pH of the reaction medium has a profound effect on the rate of hydrolysis of sulfonate esters. Alkaline hydrolysis, in the presence of hydroxide (B78521) ions, is a common pathway. Studies on thiol-acrylate photopolymers have demonstrated that an increase in pH from 7.4 to 8.0 can lead to a nearly fourfold increase in the ester hydrolysis rate, which correlates with the increased concentration of hydroxide ions. nih.gov Conversely, in some systems, reducing the pH from approximately 10 to a neutral range of 7-8 has little effect on the sulfonate ester hydrolysis, which remains dominated by the water rate, while dramatically slowing the hydrolysis of other ester types like carboxylates. researchgate.netacs.org This differential reactivity allows for selective hydrolysis. researchgate.netacs.org
Solvent properties, such as polarity, ionizing power, and nucleophilicity, are critical in determining the solvolysis rates and mechanisms of sulfonate esters. oup.comcdnsciencepub.com The solvolysis of pent-4-enyl p-nitrobenzenesulfonate, a related sulfonate ester, shows significant π-participation in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoropropan-2-ol, indicating that solvent choice can enable specific reaction pathways. publish.csiro.aupublish.csiro.au The use of polar, non-nucleophilic fluorinated alcohols can promote mechanisms with significant carbocationic character, whereas more nucleophilic solvents like aqueous ethanol (B145695) favor S_N_2 pathways. sci-hub.stoup.com The reactivity of alkyl fluorosulphates, for example, is dramatically higher than that of alkanesulphonates in aqueous organic solvents, highlighting the role of the leaving group in conjunction with solvent effects. rsc.org
Redox Chemistry of the Sulfonate Moiety in this compound
The sulfonate group (–SO₃⁻) in this compound features a sulfur atom in its highest possible oxidation state (+6). This inherent stability makes the sulfonate group generally resistant to oxidation. However, it can participate in redox reactions under specific conditions.
Studies on the oxidation of alkyl sulfonates by the sulfate (B86663) radical (SO₄•⁻) in the aqueous phase have shown that the sulfonate group has a strong deactivating effect on the alkyl chain. acs.org Hydrogen abstraction from the alkyl chain is the likely oxidation pathway, but the reactivity is lower compared to other organic compounds like alcohols with the same number of carbons. acs.org This deactivation is attributed to the strong electron-withdrawing nature of the –SO₃⁻ group. acs.org In fact, the –SO₃⁻ group exhibits a stronger deactivating effect than the alkyl sulfate (–OSO₃⁻) group, likely due to its higher charge density. acs.org
While direct oxidation of the sulfur atom is unfavorable, the sulfonate group can be involved in redox processes in other ways. For example, visible-light-activated photoredox catalysis can generate sulfonyl radicals from precursors, which can then be used to form sulfonates in a redox-neutral manner. rsc.orgresearchgate.net Additionally, alkylsulfones can serve as precursors for alkyl radicals via reductive desulfonylation under photoredox conditions. rsc.org In electrochemical systems, the redox behavior of molecules containing a sulfonate group can be influenced by interactions with electrolyte anions and the electrode surface. jst.go.jp
Nucleophilic Substitution Reactions involving this compound
In nucleophilic substitution reactions, this compound esters are effective substrates because the propanesulfonate anion is an excellent leaving group. evitachem.comresearchgate.net This is analogous to other widely used sulfonate leaving groups such as tosylate and mesylate. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (S_N_2). byjus.comksu.edu.sa
In an S_N_2 reaction, a nucleophile attacks the carbon atom bonded to the sulfonate group, leading to the displacement of the propanesulfonate anion in a single, concerted step. byjus.comksu.edu.sa
Reaction: Nu⁻ + CH₃CH₂CH₂-O-SO₂-R' → Nu-CH₂CH₂CH₃ + R'-SO₃⁻ (where Nu⁻ is a nucleophile and R'-SO₃⁻ is the sulfonate leaving group)
Studies on the solvolysis of 2-propyl p-nitrobenzenesulfonate in the presence of various halide nucleophiles have shown that the reaction proceeds via a concerted S_N_2 mechanism. sci-hub.st The reactivity of the substrate is sensitive to the nucleophilicity of the attacking reagent, although less so than for a corresponding methyl substrate. sci-hub.st The stability of the sulfonate anion as a leaving group is a key factor driving these reactions.
Thermal Decomposition Pathways of this compound
Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. For sodium this compound, this process leads to the formation of various gaseous products. Upon heating, it can decompose to yield carbon monoxide, carbon dioxide, and oxides of sulfur. fishersci.comspectrumchemical.com
The decomposition temperature for sodium this compound is reported to be around 255 °C. lobachemie.com The stability of the compound is generally considered good under normal temperatures and pressures. However, at elevated temperatures, the chemical bonds within the molecule break, leading to the formation of smaller, more stable molecules. Incompatible materials, such as strong oxidizing agents, can also promote decomposition. fishersci.comspectrumchemical.com
Reactions of this compound with Metal Ions and Coordination Chemistry
The sulfonate group in this compound is capable of coordinating with metal ions. libretexts.org This interaction occurs through the oxygen atoms of the sulfonate group, which act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid). libretexts.org This coordination can lead to the formation of stable metal-polymer complexes and is utilized in applications such as the removal of heavy metal ions from aqueous solutions. researchgate.net
Copolymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid have been shown to form chelates with metal ions like copper(II), nickel(II), and cobalt(II). researchgate.net The tendency for complex formation with this copolymer follows the order: Cu(II) > Ni(II) > Co(II). researchgate.net Similarly, related sulfonated polymers can bind effectively to heavy metal ions such as Pb(II) and Cd(II). wikipedia.org
The interaction is not limited to transition metals. Dithiol chelating agents like 2,3-dimercapto-1-propanesulfonic acid (DMPS) are well-known for forming complexes with heavy metals such as mercury and arsenic, facilitating their removal from biological systems. nih.govresearchgate.net The sulfonate group in these molecules enhances water solubility. Furthermore, compounds like 3-N,N-dimethylaminodithiocarbamoyl-1-propanesulfonic acid (DPS) have been studied for their complexation with cuprous ions in the context of copper electrodeposition. nih.gov Palladium(II) complexes have also been used in solutions containing 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) for protein cleavage. mdpi.com
Table 2: Metal Ion Interactions with Sulfonate-Containing Compounds
| Metal Ion | Interacting Sulfonate Species | Context of Interaction | Reference(s) |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) | Poly(crotonic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid) | Copolymer-metal chelate formation | researchgate.net |
| Pb(II), Cd(II) | Anionic surfactants (e.g., Sodium Dodecyl Sulfate) | Binding to negatively charged micelles | wikipedia.org |
| Hg, As | 2,3-dimercapto-1-propanesulfonic acid (DMPS) | Chelation for metal detoxification | researchgate.net |
| Cu(I) | 3-N,N-Dimethylaminodithiocarbamoyl-1-propanesulfonic acid (DPS) | Complexation during copper electrodeposition | nih.gov |
| Pb(II) | 2,8-Dithia-5-aza-2,6-pyridinophane (L1) | Coordination chemistry with macrocyclic ligands |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Ligands
Research has demonstrated the use of this compound derivatives in creating functional MOFs. For example, metal-organic frameworks have been developed using the inner salt of 3-(pyridinylium)-1-propanesulfonate as an organic linker. sigmaaldrich.comscispace.com In these structures, the pendant –SO₃⁻ anion can act as an organocatalytic active site. sigmaaldrich.comscispace.com Similarly, sulfonate-functionalized MOFs, such as SO₃-MOF-808, have been synthesized where the presence of the sulfonate group is confirmed by characteristic S=O stretching vibrations in infrared spectra.
In other applications, functionalized propanesulfonates act as ligands that coordinate with metal ions to form extended structures. The ligand 3-mercapto-1-propanesulfonate (B1229880) (mps), for instance, has been studied for its interaction with gold nanoparticles, demonstrating the coordinating ability of the sulfonate-containing molecule. researchgate.net Copper complexes have also been synthesized with a triazacyclononane ligand functionalized with a propanesulfonate group—(tBu)₂(nPrSO₃)Htac—specifically designed to enhance solubility in protic solvents like water and methanol. researchgate.net The resulting copper(I) complex was shown to react with hydrogen peroxide, forming a stable peroxide intermediate. researchgate.net
The structural diversity of these materials depends on the specific ligand, the metal ion, and the synthesis conditions. lupinepublishers.comrsc.org The use of mixed-linker systems, which might include a sulfonate-containing ligand alongside another type, provides greater flexibility for tuning pore size, surface area, and chemical functionality. rsc.org
Table 1: Examples of Coordination Structures with this compound Derivatives
| Ligand | Metal Ion(s) | Resulting Structure/Compound | Reference(s) |
| 3-(Pyridinylium)-1-propanesulfonate | Not specified | Sulfonate-grafted Metal-Organic Frameworks (PS/MOFs) | sigmaaldrich.comscispace.com |
| (tBu)₂(nPrSO₃)Htac | Copper(I) | Water-soluble copper(I) complex | researchgate.net |
| 3-Mercapto-1-propanesulfonate (mps) | Gold (Au) | Ligand-stabilized gold nanoparticles | researchgate.net |
| 4-Sulfonaphthalene-2,6-dicarboxylate | Zirconium(IV) | Zr(IV)-based Metal-Organic Framework (reo-MOF-1) | berkeley.edu |
Speciation and Stability Constants of this compound Metal Complexes
The interaction of this compound derivatives with metal ions in solution is characterized by the formation of various complex species, a phenomenon known as speciation. The distribution of these species is governed by equilibrium constants, often referred to as stability constants (K) or formation constants (β), which measure the strength of the metal-ligand interaction. wikipedia.org The speciation of a given system, meaning the relative concentrations of different complexes like ML, ML₂, or protonated/hydroxo species (e.g., ML(OH)ₓ), is highly dependent on factors such as pH and the concentrations of the metal and ligand. psu.eduderpharmachemica.com
Several studies have quantified the stability constants for complexes formed between metal ions and functionalized this compound ligands, which are often used as biological buffers.
DMPS Complexes: The chelating agent 2,3-dimercapto-1-propanesulfonate (DMPS) is known to form stable complexes with heavy metals. Voltammetric studies have been used to investigate the complexation of Pb(II) and As(III) with DMPS. For both metals, the ML₂ complex was found to be predominant, and the corresponding stability constants (log β₂) were calculated, confirming the high affinity of DMPS for these metal ions. researchgate.net
DIPSO and MOPSO Complexes: The complexation behavior of 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) with Zn(II) and Cd(II) has been characterized, revealing the formation of species such as CdL⁺, CdL(OH), ZnL⁺, and ZnL(OH)₂⁻, with corresponding stability constants reported. mdpi.com Another derivative, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO), was observed to weakly bind copper, with a log K value of 2.02. nih.gov
These quantitative studies are crucial for understanding the behavior of these ligands in various chemical and biological systems, as the formation of metal complexes can significantly alter the properties and reactivity of both the metal ion and the ligand.
Table 2: Stability Constants of Metal Complexes with this compound Derivatives
| Ligand | Metal Ion | Complex Species | Stability Constant (log β or log K) | Conditions | Reference(s) |
| TAPS | Cu(II) | CuL⁺ | log β = 4.2 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |
| TAPS | Cu(II) | CuL₂ | log β = 7.8 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |
| TAPS | Cu(II) | CuL₂(OH)⁻ | log β = 13.9 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |
| TAPS | Cu(II) | CuL₂(OH)₂²⁻ | log β = 18.94 | 25.0 °C, I=0.1M KNO₃ | wikipedia.org |
| TAPS | Zn(II) | ZnL⁺ | log β = 2.4 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| TAPS | Zn(II) | ZnL(OH)₂⁻ | log β = 12.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| TAPS | Cd(II) | CdL⁺ | log β = 2.5 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| DIPSO | Cd(II) | CdL⁺ | log β = 2.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| DIPSO | Cd(II) | CdL(OH) | log β = 6.9 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| DIPSO | Zn(II) | ZnL⁺ | log β = 2.1 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| DIPSO | Zn(II) | ZnL(OH)₂⁻ | log β = 13.4 | 25.0 °C, I=0.1M KNO₃ | mdpi.com |
| DMPS | As(III) | ML₂ | log β₂ = 9.8 | Not specified | researchgate.net |
| DMPS | Pb(II) | ML₂ | log β₂ = 8.80 | Not specified | researchgate.net |
| MOPSO | Cu(II) | ML | log K = 2.02 | Not specified | nih.gov |
Theoretical and Computational Studies of 1 Propanesulfonate
Quantum Chemical Calculations for Electronic Structure and Bonding in 1-Propanesulfonate
Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide a fundamental understanding of chemical bonding and molecular conformations.
Density Functional Theory (DFT) Studies of this compound Conformations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of a molecule by calculating the relative energies of different spatial structures.
For molecules containing sulfonate groups, DFT has been successfully applied to identify stable conformers and the energy barriers between them. rsc.orgmdpi.com Methodologies like B3PW91 and B3LYP, often paired with basis sets such as 6-311++G(df,p), are used to perform conformational analysis. mdpi.comnih.gov These studies involve optimizing the geometry of various possible conformers and comparing their total energies to find the most stable forms. For instance, in related alkylsulfonates, DFT calculations can distinguish between different rotational isomers (e.g., gauche and anti conformations) and quantify their energy differences. researchgate.net While specific studies focusing solely on the simple this compound anion are not prevalent in literature, the principles are demonstrated in studies of similar molecules. For example, conformational analyses of complex molecules containing sulfonate functionalities reveal that multiple conformers can exist in equilibrium, often stabilized by subtle intramolecular interactions. mdpi.comnih.gov
Table 1: Illustrative Example of Relative Conformational Energies (kcal/mol) Calculated by Different DFT Methods for a Thioether Musk
| Conformation | B3LYP/6-31+G | M06/6-31+G |
| kulturkaufhaus.de | 0.49 | 0.00 |
| asianpubs.org | 0.00 | 0.04 |
| ukim.mk | 0.06 | 0.16 |
| taylorandfrancis.com | 0.17 | 0.22 |
This table is illustrative, based on data for 10-thia-14-tetradecanolide, to demonstrate the application of DFT in conformational analysis. The lowest energy for each method is set to 0.00.
Ab Initio Methods for Spectroscopic Parameter Prediction of this compound
Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques, are crucial for predicting spectroscopic properties. rsc.orgwikibooks.org DFT is also widely used for this purpose due to its balance of accuracy and computational cost. researchgate.net
These calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netresearchgate.net For sulfonate-containing compounds, ab initio calculations have been used to study the vibrational modes of the sulfonate (SO₃⁻) group. For example, studies on benzenesulfonate (B1194179) and its derivatives have shown that methods like HF/6-31+G(d) can provide vibrational frequencies that are in good agreement with experimental FT-IR spectra, aiding in the correct assignment of symmetric and anti-symmetric SO₃ stretching modes. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyridine-3-sulfonic Acid
| Assignment | Experimental (IR) | Experimental (Raman) | Calculated (HF/6-31G(d)) |
| ν(S=O) asym | 1228 | 1225 | 1230 |
| ν(S=O) sym | 1180 | 1182 | 1180 |
| ν(S-O) | 1035 | 1034 | 1034 |
| ν(C-S) | 742 | 742 | 742 |
This table is based on data for a related sulfonic acid to illustrate the accuracy of ab initio predictions. researchgate.net
Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of complex systems, such as a solute in a solvent or molecules adsorbed on a surface, providing detailed information on interactions and dynamic behavior.
Interactions of this compound with Solvent Molecules
MD simulations are instrumental in understanding how this compound interacts with solvent molecules, particularly water. These simulations can reveal the structure of the solvation shell, the extent of hydrogen bonding, and the orientation of solvent molecules around the sulfonate group.
A key tool for analyzing these interactions is the radial distribution function (RDF), g(r), which describes how the density of one type of atom varies as a function of distance from another. researchgate.netmst.edu In simulations of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a surfactant with a this compound headgroup, RDF analysis shows strong interactions between the sulfonate group's oxygen atoms and the hydrogen atoms of water molecules. mdpi.comtandfonline.com This indicates significant hydration and hydrogen bonding, with water molecules gathering more easily around the anionic sulfonate group compared to other parts of the molecule. mdpi.comtandfonline.com Studies have also shown that the presence of salts like NaCl and CaCl₂ can enhance these hydrophilic interactions. mdpi.com
Table 3: Radial Distribution Function (RDF) Peak Positions for Interactions in an Aqueous System Containing a this compound Derivative
| Atom Pair (Reference-Target) | First Peak Position (Å) | Interpretation |
| Sulfonate Oxygen - Water Hydrogen | ~1.8 | Strong hydrogen bonding |
| Sulfonate Sulfur - Water Oxygen | ~3.6 | Location of the first hydration shell |
This table is illustrative, based on typical distances observed in MD simulations of sulfonated surfactants in water. researchgate.netmdpi.com
Adsorption Behavior of this compound on Surfaces
MD simulations are also powerful for investigating the adsorption of molecules at interfaces, such as liquid-air, liquid-liquid, or liquid-solid boundaries. These simulations provide insights into the orientation of adsorbed molecules, the interaction energies with the surface, and the structure of the resulting adsorbed layer. mdpi.com
For sulfonate-containing surfactants, MD simulations have been used to model their adsorption on various surfaces. For example, simulations of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate at the air/water interface show the formation of a closely packed monolayer, with the hydrophilic sulfonate headgroups oriented towards the water phase. tandfonline.com In systems involving mineral surfaces like calcite (CaCO₃) or anthracite, simulations reveal the specific interactions driving adsorption. mdpi.comsmu.edu The sulfonate group can interact strongly with positively charged sites on a surface, such as Na⁺ ions on montmorillonite (B579905) clay, through electrostatic interactions. acs.org The adsorption energy, which quantifies the strength of the interaction, can be calculated from the simulation to compare the affinity of different molecules for a surface. mdpi.com Studies on sulfonated polyacrylamide on calcite surfaces have shown that the bulky nature of the sulfonate group can create steric interference that affects adsorption affinity compared to other functional groups like carboxylates. smu.edu
Table 4: Illustrative Adsorption Energies of Surfactants on Mineral Surfaces from MD Simulations
| Surfactant | Surface | Adsorption Energy (kcal/mol) |
| Sodium Dodecyl Sulfonate (SDS) | Calcite | -150.3 |
| Dodecylamine (DDA) | Calcite | -210.7 |
| Sulfonated Gemini Surfactant (S2) | Lignite | -285.6 |
This table provides representative data to illustrate the use of MD in quantifying adsorption strength.
Computational Modeling of Reaction Mechanisms involving this compound
Computational modeling can elucidate the step-by-step pathway of a chemical reaction, identify intermediate structures, and calculate the energy barriers that control the reaction rate. This is achieved by mapping the potential energy surface of the reacting system.
A common reaction involving the this compound structure is its synthesis via the ring-opening of 1,3-propanesultone by a nucleophile. nih.govresearchgate.net Quantum-chemical calculations, particularly DFT, can model this process in detail. The mechanism involves the nucleophile attacking an electrophilic carbon atom of the sultone ring, leading to the cleavage of a C–O bond and the formation of a zwitterionic intermediate. nih.govresearchgate.net
Computational approaches can locate the geometry and energy of the transition state for this ring-opening step. nih.gov Analysis of the electrostatic potential (ESP) can reveal the most likely sites for nucleophilic attack. nih.gov Furthermore, by calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be mapped. researchgate.net Advanced methods like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, such as reactant preparation, bond breaking/formation, and product relaxation, providing a highly detailed narrative of the reaction mechanism. researchgate.net While specific models for every possible reaction of this compound are not available, the established computational methodologies allow for their investigation. For instance, studies on the reduction of 1,3-propanesultone in battery electrolytes have used DFT to map out complex, multi-step reaction pathways, demonstrating the power of these methods to predict reaction products and mechanisms.
Force Field Development and Parameterization for this compound Systems
Molecular dynamics (MD) simulations, a cornerstone of computational chemistry, rely on empirical force fields to describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MD simulations is directly dependent on the quality of the force field parameters. setac.org For a molecule like this compound, the force field consists of parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions).
The development of accurate force field parameters for sulfonate-containing molecules has been an area of active research. The process typically involves fitting parameters to reproduce high-level quantum mechanical (QM) data and/or experimental results.
AMBER/GAFF-Compatible Parameters:
A significant challenge in force field development is accurately modeling the interactions of ions in aqueous solutions. The standard Generalized Amber Force Field (GAFF) has been shown to sometimes overestimate anion-cation interactions. To address this, Kashefolgheta and Vila Verde (2017) developed a set of Lennard-Jones parameters for various oxoanions, including alkyl sulfonates, that are compatible with the AMBER force field and the TIP3P water model. rsc.org These parameters were optimized to reproduce experimental data such as hydration free energies and solution activity derivatives. rsc.org The study provides a refined set of parameters for the sulfonate group that can be applied to this compound for more accurate simulations of its behavior in solution and its interactions with cations. rsc.orgecetoc.org
The parameterization was based on fitting to experimental data where available, and to gas-phase QM calculations otherwise. rsc.org This work is crucial for accurately simulating systems containing this compound, particularly in biological contexts or in solutions with high ion concentrations. ecetoc.org
CHARMM General Force Field (CGenFF):
The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and is compatible with the main CHARMM force fields for biomolecules like proteins and lipids. researchgate.net An extension of CGenFF to include sulfonyl-containing compounds has been developed, with sodium propanesulfonate (PSNA) being one of the model compounds used for parameterizing the sulfonate anion. researchgate.net
The parameterization process for CGenFF is hierarchical. It involves optimizing parameters against high-level QM calculations for model compounds to reproduce geometries, vibrational frequencies, and interaction energies with water. Experimental data, such as crystal structures and liquid densities, are also used for validation. researchgate.net The resulting parameters for the aliphatic sulfonate group in CGenFF allow for the simulation of this compound in complex biological environments. researchgate.net
The table below summarizes key aspects of force field parameterization for this compound systems based on these studies.
| Force Field | Key Features for this compound | Basis for Parameterization |
| AMBER/GAFF | Optimized Lennard-Jones parameters for alkyl sulfonates. rsc.org | Experimental hydration free energies and solution activity derivatives; Gas-phase quantum mechanics calculations. rsc.org |
| CHARMM (CGenFF) | Specific parameters developed for aliphatic sulfonates using propanesulfonate as a model. researchgate.net | High-level quantum mechanics calculations (geometries, vibrational frequencies, interaction energies); Experimental data (crystal structures, liquid densities). researchgate.net |
Cheminformatics and QSAR Studies of this compound Analogs
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. researchgate.netrsc.org These methods are invaluable for predicting the properties of new or untested chemicals, thereby guiding experimental work and risk assessment. ecetoc.org For this compound, QSAR studies would typically involve analyzing a series of its analogs, such as other short-chain alkyl sulfonates, to understand how changes in structure (e.g., alkyl chain length) affect a particular endpoint, such as toxicity.
While direct QSAR studies focusing exclusively on this compound and its close analogs are not extensively documented, research on related classes of sulfonate surfactants provides significant insights. The primary descriptor in these studies is often related to the hydrophobicity of the molecule, which is directly influenced by the length of the alkyl chain.
Influence of Alkyl Chain Length on Toxicity:
Studies on linear alkylbenzene sulfonates (LAS) and alkyl sulfates have consistently shown that aquatic toxicity is strongly dependent on the length of the alkyl chain. researchgate.netnih.gov For instance, research on LAS, which are widely used anionic surfactants, has led to the development of acute toxicity QSARs for various aquatic species. These QSARs demonstrate a clear relationship between the number of carbon atoms in the alkyl chain and the toxic effects. researchgate.net
Similarly, for anionic alkyl sulfates, cytotoxicity has been observed to increase as the alkyl chain length increases from C8, leveling off at around C12-C14. nih.gov This trend is attributed to the mechanism of toxicity for many surfactants, which involves disruption of cell membranes. The hydrophobicity of the alkyl tail governs its ability to partition into and disrupt these membranes.
Based on these findings, a QSAR model for the acute toxicity of short-chain alkyl sulfonates (analogs of this compound) would likely take the form of an equation where the logarithm of the effective concentration (e.g., EC50) is linearly related to the number of carbon atoms in the alkyl chain or the logarithm of the octanol-water partition coefficient (log P), a measure of hydrophobicity.
Example QSAR Framework for Aliphatic Sulfonates:
A generalized QSAR for the aquatic toxicity of a homologous series of aliphatic sulfonates could be expressed as:
log(1/EC50) = a * (Chain Length) + b
Where:
EC50 is the concentration of the compound that causes a 50% effect.
Chain Length is the number of carbon atoms in the alkyl chain.
a and b are constants determined by regression analysis of experimental data.
The table below illustrates the expected relationship between the structure of this compound analogs and their predicted aquatic toxicity, based on principles derived from QSAR studies of related surfactants.
| Compound Name | Structure | Alkyl Chain Length | Expected Relative Aquatic Toxicity |
| Ethanesulfonate | CH₃CH₂SO₃⁻ | 2 | Lower |
| This compound | CH₃CH₂CH₂SO₃⁻ | 3 | Baseline |
| 1-Butanesulfonate | CH₃(CH₂)₃SO₃⁻ | 4 | Higher |
| 1-Pentanesulfonate | CH₃(CH₂)₄SO₃⁻ | 5 | Even Higher |
This relationship holds true for narcosis-type toxicity, which is a common mechanism for many industrial chemicals in aquatic environments. rsc.org For short-chain sulfonates, an increase in the alkyl chain length increases hydrophobicity, leading to greater partitioning into biological membranes and thus higher toxicity.
Role of 1 Propanesulfonate in Advanced Materials Science
Polymer Chemistry and 1-Propanesulfonate
The incorporation of this compound into polymer structures imparts unique characteristics, leading to the development of advanced materials with tailored properties for specific applications, particularly in the realm of polymer electrolytes.
Polymers containing the this compound moiety are synthesized through various polymerization techniques. A common approach involves the use of monomers such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). For instance, novel hyperbranched polymers with polyacrylamide side chains (HAPAM) have been synthesized via aqueous solution polymerization using AMPS along with other monomers like acrylic acid and acrylamide (B121943). mdpi.com The resulting polymers are characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm their molecular structure and functional groups. mdpi.com
Copolymers of AMPS with other monomers are also widely studied. For example, copolymers of AMPS and acrylamide can be synthesized with varying molecular weights. nih.gov The reactivity of AMPS is noted to be less than that of acrylamide. nih.gov The synthesis of zwitterionic polymers, which contain both a positive and a negative charge in the same monomer unit, often incorporates the sulfonate group. An example is the terpolymer of acrylic acid, acrylamide, and the zwitterionic monomer 3-[(2-acrylamido-2-methylpropyl)dimethylammonio]-1-propanesulfonate. acs.org
The characterization of these polymers often involves determining their molecular weight and solution behavior. For example, the molecular weights of copoly(AM-co-AMPS) have been shown to be higher than that of the PAMPS homopolymer and increase with decreasing molar percentages of AMPS. nih.gov
Table 1: Examples of this compound-Containing Polymers and their Synthesis
| Polymer Name | Monomers Used | Polymerization Method | Key Characteristics |
|---|---|---|---|
| Hyperbranched polyacrylamide (HAPAM) | Acrylic acid, acrylamide, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), and others | Aqueous solution polymerization | Hyperbranched structure with polyacrylamide side chains |
| Copoly(AM-co-AMPS) | Acrylamide (AM), 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Not specified | Molecular weight varies with monomer ratio |
The sulfonic acid group in this compound derivatives makes them highly suitable for applications in polymer electrolytes, particularly for batteries and fuel cells. These electrolytes can be in the form of gels or solid membranes.
As a monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is used to enhance the conductivity of polymer electrolyte membranes. mdpi.comnih.gov For example, an aromatic polymer, poly(1,4-phenylene ether-ether-sulfone) (SPEES), can be cross-linked with AMPS. nih.gov This combination results in a flexible membrane with enhanced proton conductivity, reaching values as high as 0.125 S/cm, which is significantly higher than that of Nafion N115 (0.059 S/cm). mdpi.comnih.gov These membranes have shown suitability for fuel cell applications at lower temperatures. nih.gov
The use of this compound derivatives as additives can also improve the performance of polymer electrolytes. For example, prop-1-ene-1,3-sultone (B1366696) (PES) is used as an additive in lithium-ion batteries to help form a stable solid electrolyte interphase (SEI) on the anode. researchgate.net This leads to improved cell performance and lifetime. researchgate.net
In another application, a polymer electrolyte can be formed by in-situ polymerization of a precursor solution containing a polymerizable monomer, a lithium salt, an organic solvent, and an initiator. google.com One such polymerizable monomer is 1,3-propane sulfonate ester (1,3-PS). google.com
Table 2: Performance of Polymer Electrolytes Containing this compound Derivatives
| Polymer Electrolyte System | This compound Derivative | Application | Key Finding |
|---|---|---|---|
| SPEES cross-linked with AMPS | 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | Fuel Cell Membrane | Achieved a proton conductivity of 0.125 S/cm. mdpi.comnih.gov |
| Lithium-ion battery electrolyte | Prop-1-ene-1,3-sultone (PES) | Additive | Forms a stable SEI on the anode, improving cell performance. researchgate.net |
Supramolecular Chemistry and Self-Assembly of this compound
The amphiphilic nature of certain this compound derivatives, possessing both hydrophilic sulfonate headgroups and hydrophobic tails, drives their self-assembly into organized supramolecular structures. This behavior is fundamental to their application in creating functional surfaces and complex solution aggregates.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. The sulfonate group can act as the anchoring group in SAMs. mdpi.com For instance, 3-mercapto-1-propanesulfonic acid can form SAMs on gold (Au(111)) surfaces. acs.org The design of these SAMs is crucial for a wide range of applications, including modeling the extracellular matrix for biological studies. nih.gov By tailoring the terminal functional groups of the molecules within the SAM, the surface properties can be precisely controlled. researchgate.net
The formation of SAMs on mesoporous supports (SAMMS) allows for the creation of high-surface-area materials that can be functionalized for specific applications, such as the removal of heavy metals from water. rsc.org The rigid and open pore structure of these materials facilitates rapid and efficient sorption kinetics. rsc.org
In aqueous solutions, amphiphilic this compound derivatives can self-assemble into micelles and vesicles. A well-studied example is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic derivative of cholic acid. researchgate.net CHAPS forms micelles in aqueous solution above a certain concentration known as the critical micelle concentration (cmc), which is in the range of 6-10 mM. scripps.edu These micelles provide a non-polar microenvironment that can encapsulate other molecules. researchgate.net
The transition from micelles to vesicles, which are enclosed bilayer structures, can be induced by changes in conditions such as pH or by mixing with other surfactants. For example, mixtures of anionic sulfonate Gemini surfactants and the cationic surfactant CTAB can form vesicles. acs.org The morphology of these self-assembled structures is influenced by factors like the geometry of the surfactant molecule and the pH of the medium. acs.org
The study of these structures is important for understanding their potential applications, for example, in mimicking biological processes. acs.org
Table 3: Self-Assembly of this compound Derivatives
| Derivative | Self-Assembled Structure | Key Features |
|---|---|---|
| 3-Mercapto-1-propanesulfonic acid | Self-Assembled Monolayer (SAM) on Au(111) | Ordered molecular layer with sulfonate groups at the interface. acs.org |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) | Micelles | Forms micelles in water with a cmc of 6-10 mM. scripps.edu |
Ionic Liquids and this compound as Anions
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as designer solvents and electrolytes. The this compound moiety can be incorporated as the anion in an ionic liquid, influencing its physicochemical properties.
For instance, a new polymerized ionic liquid has been created from a stimuli-responsive ionic liquid surfactant, where the anion is 2-acrylamido-2-methyl-1-propanesulfonate (AMPS). nih.gov This material is highly polarizable and shows promise for applications in sensors and ultracapacitors. nih.gov
The interaction between ionic liquids and surfactants containing the this compound group has also been investigated. A study on the zwitterionic surfactant N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12) in the presence of imidazolium-based ionic liquids showed that the properties of the surfactant solution are altered. nih.gov This is attributed to electrostatic interactions between the ions of the IL and the zwitterionic headgroup of the surfactant. nih.gov
Furthermore, ionic liquids with sulfonate-based anions have been synthesized and their properties studied. researchgate.net For example, a series of ionic liquids based on nitrile-functionalized imidazolium (B1220033) cations with sulfonate-based anions have been prepared. researchgate.net The nature of the anion, including those derived from propanesulfonic acid, plays a significant role in determining the viscosity and density of the resulting ionic liquid. researchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3-Propane sulfonate ester |
| This compound |
| 2-Acrylamido-2-methyl-1-propanesulfonic acid |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate |
| 3-Mercapto-1-propanesulfonic acid |
| 3-[(2-Acrylamido-2-methylpropyl)dimethylammonio]-1-propanesulfonate |
| Acrylamide |
| Acrylic acid |
| Cetyltrimethylammonium bromide |
| N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |
| Poly(1,4-phenylene ether-ether-sulfone) |
Nanomaterials and this compound as a Stabilizing or Templating Agent
The synthesis of nanoparticles with controlled size, shape, and stability is crucial for their application in various fields. This compound derivatives, especially 3-MPS, are extensively used as stabilizing and templating agents in the fabrication of metallic nanoparticles.
As a stabilizing agent , the thiol group (-SH) of 3-MPS exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). mdpi.com This strong interaction leads to the formation of a protective layer, or a self-assembled monolayer, on the nanoparticle surface, which prevents their aggregation and ensures their colloidal stability. mdpi.comsigmaaldrich.com The sulfonate group (-SO3-) imparts hydrophilicity to the nanoparticles, making them dispersible in aqueous solutions, which is essential for many biological and catalytic applications. mdpi.comuniroma1.it For instance, gold nanoparticles stabilized with 3-MPS have been investigated for their potential in drug delivery and radiotherapy. sigmaaldrich.comnih.gov The stability and surface charge of these nanoparticles can be finely tuned by co-functionalizing the surface with other thiols, such as 1-β-thio-D-glucose. nih.gov Similarly, 3-MPS has been used to stabilize ruthenium (Ru) nanoparticles on carbon nanofibers, although the strong interaction with the Ru surface was found to decrease the catalytic activity in Fischer-Tropsch synthesis. researchgate.net
In addition to stabilization, this compound-containing surfactants can act as templating agents to direct the formation of specific nanostructures. For example, the zwitterionic surfactant N-hexadecyl-N,N-dimethylammonio-1-propanesulfonate (SB-16) has been used as a soft template for the rapid synthesis of hollow gold nanoparticles. rsc.orgresearchgate.netresearchgate.net The surfactant forms micelles in an aqueous solution, which serve as a template around which the gold nanoparticles are formed. researchgate.netresearchgate.net This method allows for the creation of hollow nanostructures with potential applications in controlled drug delivery and molecular imaging. rsc.org The size and morphology of the resulting nanoparticles are influenced by factors such as temperature and the choice of reducing agent. researchgate.netresearchgate.net
Table 1: Examples of this compound Derivatives in Nanomaterial Synthesis
| Nanoparticle | This compound Derivative | Role | Application |
| Gold (Au) | Sodium 3-mercapto-1-propanesulfonate (B1229880) (3-MPS) | Stabilizing agent | Drug delivery, radiotherapy sigmaaldrich.comnih.gov |
| Silver (Ag) | Sodium 3-mercapto-1-propanesulfonate (3-MPS) | Stabilizing agent | Antibacterial applications researchgate.net |
| Ruthenium (Ru) | Sodium 3-mercapto-1-propanesulfonate (3-MPS) | Stabilizing agent | Catalysis researchgate.net |
| Palladium (Pd) | 3-(1-dodecyl-3-imidazolio)propanesulfonate | Stabilizing agent | Catalysis nih.gov |
| Platinum (Pt) | 3-(N,N-dimethyldodecylammonio) propanesulfonate | Stabilizing agent | Electrocatalysis weebly.com |
| Hollow Gold (Au) | N-hexadecyl-N,N-dimethylammonio-1-propanesulfonate | Templating agent | Drug delivery, imaging rsc.org |
Development of Functional Materials with this compound Moieties
The incorporation of this compound moieties into larger material structures, such as membranes and sorbents, allows for the development of functional materials with specific and enhanced properties.
In membrane technology, surface modification is a key strategy to improve membrane performance, particularly in terms of hydrophilicity and anti-fouling properties. researchgate.net Polyethersulfone (PES) membranes, which are widely used in water treatment, are inherently hydrophobic and thus prone to fouling. researchgate.net Functionalization of PES membrane surfaces with hydrophilic moieties can significantly enhance their resistance to fouling.
While direct research on this compound for PES membrane modification is limited in the provided context, the principle of grafting sulfonic acid-containing monomers onto membrane surfaces is a well-established approach. For example, monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) have been used to modify PES and polysulfone (PSf) membranes to improve their filtration properties. bombaytechnologist.in This suggests that this compound, with its hydrophilic sulfonate group, is a promising candidate for similar surface modifications. The resulting membranes would be expected to exhibit improved water permeability and reduced fouling by organic and biological molecules. mdpi.com
The functionalization can be achieved through various techniques, including photo-initiated graft polymerization, which allows for the covalent attachment of the functional groups to the membrane surface. researchgate.netbombaytechnologist.in The resulting membranes with a high density of sulfonate groups would possess a negative charge, which can be beneficial for specific separation processes, such as the rejection of anionic dyes or heavy metal ions. researchgate.net
The strong ion-exchange capabilities of the sulfonate group make this compound a valuable component in the design of sorbents and separation materials, particularly for the removal of heavy metal ions from aqueous solutions.
Polymers and hydrogels containing 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a structurally related compound, have demonstrated high efficiency in adsorbing heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). researchgate.netnih.govacs.org For instance, a hydrogel made from a copolymer of AMPS and itaconic acid showed a high affinity for Pb²⁺ ions. acs.org The adsorption capacity of these materials is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. nih.gov
Similarly, natural rubber grafted with poly(2-acrylamido-2-methyl-1-propane sulfonic acid) has been developed as a bio-adsorbent for heavy metal removal. nih.gov This material exhibited high adsorption capacities for Pb²⁺ and Cd²⁺. nih.gov The mechanism of adsorption is primarily based on the electrostatic interaction between the negatively charged sulfonate groups and the positively charged metal ions.
While direct studies on sorbents based solely on this compound are not extensively covered, the proven effectiveness of structurally similar sulfonated polymers highlights the potential of this compound-based materials for environmental remediation applications. These materials could be employed in various forms, such as beads, fibers, or coatings on a solid support, to effectively remove heavy metal contaminants from industrial wastewater and other polluted water sources.
Applications of 1 Propanesulfonate in Catalysis
Heterogeneous Catalysis with 1-Propanesulfonate Functionalized Supports
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. libretexts.org The immobilization of active catalytic species onto a solid support is a key strategy that offers significant advantages, including easier separation of the catalyst from the reaction products, potential for catalyst recycling, and often enhanced stability. seplite.comgoogle.com this compound functionalized materials are a prominent example of this approach.
Solid acid catalysts are increasingly replacing traditional liquid acids like sulfuric acid to mitigate issues such as equipment corrosion, environmental pollution, and difficult product separation. seplite.com Resins or inorganic solids like silica (B1680970) functionalized with sulfonic acid groups, including propylsulfonic acid, act as effective solid Brønsted acid catalysts. beilstein-journals.orgrsc.org These materials provide accessible acid sites on a solid framework. google.com
The synthesis of these catalysts often involves the co-condensation of tetraethoxysilane (TEOS) with an organosilane like 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation of the thiol groups to sulfonic acid groups. rsc.org This creates materials such as silica-supported propyl sulfonic acid. beilstein-journals.org These solid acids have demonstrated high activity in various reactions. For instance, in the esterification of levulinic acid with alcohols, silica-supported propyl sulfonic acid showed excellent catalytic activity, achieving over 90% conversion. beilstein-journals.org The catalyst proved to be robust and could be recycled at least six times without losing its activity or selectivity. beilstein-journals.org
The performance of these solid acid catalysts can be comparable to or even exceed that of commercial resins like Amberlyst-15 and homogeneous acids in certain applications, such as esterification and condensation reactions. acs.org
Table 1: Performance of Silica-Supported Propyl Sulfonic Acid in Esterification
| Catalyst | Reaction | Conversion (%) | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| Silica-supported propyl sulfonic acid | Esterification of levulinic acid with 1-pentanol | >90 | ~90 | 100 °C, 2 h, 1 mol% catalyst | beilstein-journals.org |
| Silica-supported propyl sulfonic acid | Esterification of levulinic acid with 1-pentanol | 93 | 93 | 75 °C, 2 h, 1 mol% catalyst, solvent-free | beilstein-journals.org |
| H-PDVB-SO3H | Esterification of acetic acid with cyclohexanol | Comparable to homogeneous H2SO4 | Not specified | Not specified | acs.org |
Beyond providing acidity, the this compound group can serve as a linker to immobilize metal catalysts onto solid supports. This strategy is employed to create stable, single-site heterogeneous catalysts, which can prevent the aggregation of metal nanoparticles and minimize leaching of the active metal into the product stream. researchgate.net
A notable application is in the functionalization of metal-organic frameworks (MOFs). For example, in the synthesis of the MOF-808, 1-propanesulfonic acid is used in an aqueous solution to treat the "wet" MOF powder. rsc.org This process helps to remove modulator molecules (like acetate) from the zirconium clusters that form the MOF's secondary building units (SBUs), making coordination sites available for anchoring catalytically active metals like palladium. rsc.orgrsc.org The resulting palladium-loaded MOF-808 demonstrates significantly higher turnover numbers (TONs) for the oxidative coupling of arenes compared to the homogeneous equivalent, showcasing enhanced catalyst stability and recyclability. researchgate.netrsc.org The isolation of palladium active sites on the MOF support reduces the formation of inactive Pd(0) aggregates. researchgate.net
Similarly, polymers functionalized with sulfonic acid groups, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), can be grafted onto supports like magnetic nanoparticles. These functionalized nanoparticles can then coordinate with palladium(II) acetate (B1210297) to create a highly efficient and stable heterogeneous catalyst for C-C coupling reactions like the Mizoroki-Heck reaction. researchgate.net
Homogeneous Catalysis and this compound as a Ligand or Counterion
In homogeneous catalysis, the catalyst and reactants are in the same phase, which typically allows for high activity and selectivity under mild conditions. libretexts.orgresearchgate.net Organometallic complexes are central to many homogeneous catalytic processes, with their reactivity being tunable by altering the metal center and the surrounding ligands. tdx.cat
While less common than phosphines or N-heterocyclic carbenes, sulfonate-containing molecules can function as ligands in organometallic chemistry. sigmaaldrich.comacs.org More frequently, the this compound anion serves as a counterion to a cationic organometallic complex. wikipedia.org In this role, the counterion's properties, such as size and coordinating ability, can significantly influence the catalytic reaction. caltech.edu
In some cases, 1-propanesulfonic acid is added to the reaction mixture as a strong acid additive. In the palladium-catalyzed oxidative coupling of o-xylene, the addition of 1-propanesulfonic acid was part of the optimized reaction conditions for both homogeneous and MOF-supported catalyst systems. researchgate.netrsc.org
The choice of ligand and counterion in a homogeneous catalyst system directly impacts its stability and selectivity. tdx.catmdpi.com The this compound anion can contribute to both aspects.
The stability of a catalyst can also be enhanced. In the synthesis of a pyridinium (B92312) propyl sulfonic acid ionic liquid catalyst for the conversion of furfuryl alcohol, the robust nature of the sulfonate group contributed to the catalyst's durability, allowing it to be recycled up to five times while maintaining high conversion and yield. researchgate.net
Table 2: Influence of Propanesulfonate Derivatives on Catalyst Selectivity
| Catalyst System | Sulfonate Compound | Role | Reaction | Observed Effect | Source |
|---|---|---|---|---|---|
| CoMP11-Ac | 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) | Buffer | Electrocatalytic CO2 reduction | Higher selectivity for CO production favored by higher pKa buffer | acs.org |
| [PSna][HSO4] | Pyridinium propyl sulfonic acid | Ionic Liquid Catalyst | Furfuryl alcohol to ethyl levulinate | High stability and recyclability; maintained 88.17% yield after 5 cycles | researchgate.net |
Phase Transfer Catalysis involving this compound
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. wikipedia.orgtcichemicals.com A phase transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, transports one reactant across the phase boundary to react with the other. tcichemicals.comoperachem.com This methodology avoids the need for expensive or high-boiling polar aprotic solvents and often allows for milder reaction conditions. tcichemicals.com
While quaternary ammonium salts are typical, other amphiphilic molecules can serve this role. Sulfonates, including derivatives of this compound, can act as phase transfer agents. For instance, the synthesis of a zwitterion from 1-butyl-3-methylimidazolium and 1,3-propane sulfonate has been reported as a step in creating an ionic liquid catalyst. uok.ac.in Such ionic liquids, which possess both a lipophilic cation and a hydrophilic anion, can exhibit phase transfer capabilities. Although direct examples of this compound itself as a primary phase transfer catalyst are not as prevalent as for its quaternary ammonium counterparts, its derivatives are integral to creating more complex catalytic systems like ionic liquids that can function in multiphasic environments. uok.ac.insigmaaldrich.com The fundamental principle involves a species that can solubilize an anion in an organic phase, thereby activating it for reaction with an organic substrate. operachem.com
Biocatalysis and Enzyme Immobilization on this compound-Modified Supports
The functionalization of support materials with this compound has emerged as a significant strategy in biocatalysis, primarily for the immobilization of enzymes. This surface modification introduces negatively charged sulfonate groups, which can profoundly influence the performance of the immobilized biocatalyst by altering the microenvironment surrounding the enzyme. These modifications can lead to enhanced enzyme stability, activity, and reusability, which are critical factors for industrial applications. rsc.orgmdpi.com
The primary role of this compound in this context is to create a hydrophilic and charged surface on a variety of support materials. This surface chemistry can promote favorable electrostatic interactions with enzymes, facilitating their attachment while helping to maintain the enzyme's active conformation. The hydrophilic nature of the sulfonate groups helps to preserve the essential water layer around the enzyme, preventing denaturation that can occur on more hydrophobic surfaces. acs.orgacs.org
Research has shown that the introduction of sulfonate groups can lead to a more stable and active immobilized enzyme. For instance, the multipoint attachment of an enzyme to a functionalized support can fix its active conformation, leading to significant stabilization. core.ac.uk The creation of an efficient microenvironment through surface functionalization is a key factor in achieving this stabilization. core.ac.uk
A study involving the immobilization of Candida rugosa lipase (B570770) on gold nanoparticles functionalized with sodium 3-mercapto-1-propanesulfonate (B1229880) demonstrated the influence of surface chemistry on enzyme performance. nih.gov While in this particular study another functionalization showed higher activity, the research highlights the importance of tailoring the support surface to optimize enzyme activity and stability for specific industrial conditions. nih.gov The goal of such immobilization techniques is often to enhance the enzyme's tolerance to changes in pH and temperature and to improve its operational stability for repeated use. rsc.orgmdpi.com
The table below presents research findings on the impact of support modification, including with sulfonate-containing compounds, on the performance of various immobilized enzymes.
Table 1: Research Findings on Enzyme Immobilization on Functionalized Supports
| Enzyme | Support Material | Functionalization | Key Research Findings | Reference |
|---|---|---|---|---|
| Candida rugosa lipase (CRL) | Gold nanoparticles (AuNPs) | Sodium 3-mercapto-1-propanesulfonate (3MPS) | Investigated the effect of hydrophilic charged surfaces on enzyme loading and activity. The study emphasized how different surface functionalizations strongly affect enzyme activity and stability. | nih.gov |
| β-Galactosidase (β-Gal) | Microwell Surfaces | Peptide ligands (e.g., YHNN, QYHH) | Peptide-modified surfaces improved the thermal and pH stability of the immobilized enzyme. The thermal stability was ~16-fold greater than the free enzyme after one hour at 55°C. | plos.org |
| Catalase (CAT) | Negatively charged polystyrene latex (SL) nanobeads | Glycol chitosan (B1678972) (GC) and methyl glycol chitosan (MGC) | Functionalization created a hydrophilic surface, leading to higher catalytic activity by maintaining the enzyme's original conformation. The modified system showed remarkable storage stability and reusability. | acs.org |
The strategic functionalization of supports is a versatile approach applicable to a wide range of enzymes and support materials, from nanoparticles to polymer membranes. plos.orgbmbreports.org The ultimate aim is to develop robust and efficient biocatalytic systems that can be used in continuous processes, offering economic and environmental benefits over traditional chemical catalysis. mdpi.comfrontiersin.org
Interactions of 1 Propanesulfonate with Biological Systems Non Clinical Focus
Molecular Recognition and Binding Mechanisms of 1-Propanesulfonate with Biological Macromolecules
The interaction of this compound with biological macromolecules is primarily dictated by the physicochemical properties of its sulfonate head group and its short alkyl chain. The negatively charged, polar sulfonate group facilitates electrostatic interactions and hydrogen bonding, while the propyl chain allows for hydrophobic or van der Waals interactions.
Structural studies, primarily through X-ray crystallography, have revealed that this compound can bind to specific sites on proteins. These interactions are often characterized by the coordination of the negatively charged sulfonate group by positively charged or polar amino acid residues.
Direct and specific binding interactions between this compound and nucleic acids have not been extensively documented in scientific literature. The highly polyanionic nature of the DNA and RNA backbone would likely lead to electrostatic repulsion with the negatively charged sulfonate group, making stable, specific complex formation unfavorable under most physiological conditions.
However, various derivatives of this compound are common components of buffers used in nucleic acid research, which suggests a non-disruptive, indirect interaction with the systems being studied. Compounds like 3-(N-morpholino)propanesulfonic acid (MOPS), 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) are frequently used in protocols for RNA analysis, DNA-protein binding assays (EMSA), and nucleic acid purification nih.govresearchgate.netnih.govoup.comnih.govnih.govportlandpress.comcornell.edupnas.org. These molecules help maintain pH and solubility without interfering with the fundamental structure or interactions of the nucleic acids themselves capes.gov.brnih.govsigmaaldrich.combiorxiv.orgabcam.comgoogle.com. The role of these zwitterionic buffers is primarily to provide a stable chemical environment rather than to engage in specific molecular recognition with the nucleic acid polymer.
Enzymatic Transformation and Degradation Pathways of this compound in vitro
Microorganisms have evolved specific enzymatic pathways to utilize simple alkanesulfonates like this compound as a source of sulfur for growth, particularly under conditions of sulfate (B86663) starvation asm.org. The key step in this process is the cleavage of the stable carbon-sulfur (C-S) bond.
The most well-characterized enzyme system capable of degrading alkanesulfonates is the alkanesulfonate monooxygenase system. This is a two-component system comprising a flavin reductase (SsuE) and a monooxygenase (SsuD) asm.orgresearchgate.net. The SsuD enzyme catalyzes the oxygenolytic cleavage of the C-S bond.
The proposed mechanism for SsuD involves acid-base catalysis acs.org. The reaction requires reduced flavin mononucleotide (FMNH₂) and molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate nih.gov. This intermediate is the key oxidizing species. An active site base is proposed to abstract a proton from the C1 carbon of the alkanesulfonate substrate, facilitating a nucleophilic attack on the distal oxygen of the peroxyflavin. This is followed by C-S bond cleavage, releasing sulfite (B76179) (SO₃²⁻) and the corresponding aldehyde (propanal, in the case of this compound).
Kinetic studies have identified key residues and parameters governing this reaction. pH profile analyses of SsuD activity indicate that catalysis requires a residue with a pKa of approximately 6.6 to be deprotonated (acting as the base) and a second group with a pKa of 9.5 to be protonated (acting as the acid) acs.org. Arginine 226 (Arg226) has been identified as a critical residue, thought to stabilize the C4a-(hydro)peroxyflavin intermediate and protonate the leaving group acs.orgnih.gov.
Table 1: Kinetic Parameters and pKa Values for SsuD-Catalyzed Desulfonation
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| pKa 1 | 6.6 ± 0.2 | pKa of the general base required for catalysis | acs.org |
| pKa 2 | 9.5 ± 0.1 | pKa of the general acid required for catalysis | acs.org |
| Role of Arg226 | Critical for Catalysis | Stabilizes the C4a-(hydro)peroxyflavin intermediate | acs.orgnih.gov |
Identification of Microbial Enzymes Involved in this compound Metabolism
The primary enzymes identified for the metabolism of this compound and other short-chain alkanesulfonates are the components of the alkanesulfonate monooxygenase system, SsuD and SsuE, found in a range of bacteria, including Escherichia coli asm.orgresearchgate.net. The expression of these enzymes is controlled by the ssu (sulfate starvation-induced) operon, which is upregulated when preferred sulfur sources like sulfate or cysteine are unavailable asm.org.
Other microbial systems also exist for sulfonate degradation. For example, some soil bacteria like Alcaligenes sp. can utilize short-chain alkylbenzenesulfonates, which involves cleavage of the sulfonate group from an aromatic ring system nih.gov. While the degradation of short-chain alkyl sulfates (esters, not sulfonates) proceeds via sulfatases, the breakdown of the chemically robust C-S bond in sulfonates requires specialized oxygenases researchgate.net. The diversity of these pathways highlights the metabolic adaptability of microorganisms to utilize organosulfur compounds present in the environment portlandpress.comfrontiersin.orgresearchgate.net.
Role of this compound as a Mimetic or Probe in Biochemical Studies
In biochemical studies, small molecules are often used as mimetics or probes to investigate enzyme mechanisms and active site structures. A common application is competitive inhibition, where a molecule structurally similar to the natural substrate binds to the enzyme's active site but does not undergo a reaction, thereby inhibiting the enzyme libretexts.orgmit.edulibretexts.org.
While derivatives of this compound are widely used as chemical probes ontosight.aimdpi.comrsc.orgtaylorfrancis.com, specific and detailed studies employing this compound itself as a molecular mimic or competitive inhibitor are not widely reported in the literature. However, the principle remains a valid and fundamental tool in enzymology for elucidating substrate specificity and catalytic mechanisms nih.gov.
Membrane Interactions and Transport Mechanisms of this compound (at the molecular level)
The interaction of molecules containing the this compound group with biological membranes is a subject of significant interest, particularly in the fields of biochemistry and membrane protein research. These interactions are primarily governed by the amphipathic nature of the larger molecules in which the this compound moiety is found, such as zwitterionic detergents. At the molecular level, the this compound group plays a critical role as the hydrophilic, anionic part of the headgroup.
Molecular dynamics (MD) simulations have provided valuable insights into how these compounds interact with the water-lipid interface. researchgate.net For zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, the anionic sulfonic group exhibits stronger interactions with surrounding water molecules compared to the cationic quaternary nitrogen part of the headgroup. researchgate.net This strong hydration of the sulfonate group is a key factor in the surfactant's behavior at the interface.
The primary mechanism of interaction involves the insertion of the surfactant's hydrophobic tail into the lipid bilayer, disrupting the native structure of the membrane. The zwitterionic headgroup, containing the this compound, remains at the membrane-water interface, where the sulfonate group interacts with positively charged components and the quaternary ammonium (B1175870) group interacts with negatively charged components of the membrane. This dual interaction facilitates the disruption and eventual solubilization of the membrane.
This process is fundamental to the study of integral membrane proteins, which are notoriously difficult to isolate in their native conformation. Detergents containing the this compound moiety, such as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, are widely used to extract these proteins from the membrane. nih.govpnas.org They achieve this by forming detergent micelles around the protein, shielding its hydrophobic surfaces from the aqueous environment. mdpi.com The size and properties of these micelles are critical for maintaining the protein's structural integrity. mdpi.com
The transport mechanism facilitated by these molecules is not typically the transport of the this compound compound itself across the membrane, but rather the transport of membrane components, like proteins and lipids, out of the bilayer. This process, known as solubilization, can be considered a form of facilitated transport where the detergent acts as the carrier. Different propanesulfonate-containing detergents exhibit varying efficiencies in this process. For instance, a comparative study on yeast plasma membranes and mitochondria found that 3-[tetradecyldimethylammonio]-1-propanesulfonate (Zwittergent-14) was highly effective at low concentrations for solubilizing both types of membranes, while CHAPS only achieved partial solubilization even at high concentrations. nih.gov
The table below summarizes research findings on the interaction of various this compound-containing detergents with model membrane systems.
Table 1: Research Findings on Membrane Interactions of Propanesulfonate-Containing Compounds
| Compound Name | Model System | Key Findings at the Molecular Level | Reference(s) |
|---|---|---|---|
| CHAPS | DMPC/DMPG lipid bilayers | Used to create bicelles (discoidal bilayer fragments) to reconstitute and study membrane proteins like GlpG. The lipid environment affects the protein's conformational state. | pnas.org |
| CHAPS | Water (Micelle formation) | Molecular dynamics simulations show that electrostatic interactions among the polar groups are the main stabilizing force for micelle formation. Micelles exhibit a grain-like heterogeneity with hydrophobic micropockets. | nih.gov |
| 3-[tetradecyldimethylammonio]-1-propanesulfonate (Zwittergent-14) | Yeast plasma membranes and mitochondria | Produces maximum solubilization of both membrane types at low concentrations (3-4 mM), suggesting it is a powerful detergent for general solubilization of native membrane proteins. | nih.gov |
| N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB12-3) | Air/water interface | MD simulations show the formation of a closely packed monolayer. The anionic sulfonic groups have stronger interactions with water molecules than the cationic headgroup components. | researchgate.net |
In essence, the this compound group, as part of a larger amphipathic molecule, is crucial for mediating interactions with biological membranes. Its strong hydration and anionic character contribute to the disruption of the lipid bilayer and the formation of micelles, which is a fundamental mechanism for the "transport" and study of membrane proteins.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) |
| 3-(N,N-Dimethylpalmitylammonio)propanesulfonate |
| 3-[tetradecyldimethylammonio]-1-propanesulfonate (Zwittergent-14) |
| diC14:0‒phosphatidylcholine (DMPC) |
| diC14:0‒phosphatidylglycerol (DMPG) |
| GlpG |
Environmental Biogeochemistry of 1 Propanesulfonate
Abiotic Transformation Pathways of 1-Propanesulfonate in Environmental Compartments
The environmental fate of this compound is partially governed by abiotic transformation processes, which occur without the intervention of microorganisms. These chemical and physical reactions, influenced by environmental conditions, play a role in its degradation and persistence.
Photolytic Degradation of this compound in Aquatic Systems
Photolytic degradation involves the breakdown of chemical compounds by light energy. pharmaguideline.com This process can be a significant pathway for the removal of certain contaminants from aquatic environments. xmu.edu.cn For this compound, direct photolysis, where the molecule itself absorbs light, is not a primary degradation route as it lacks significant chromophores that absorb sunlight. pharmaguideline.com
However, indirect photolysis can occur. In this process, other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb sunlight and produce reactive species that can then degrade this compound. pharmaguideline.comd-nb.info The efficiency of indirect photolysis is dependent on various factors, including the concentration and type of photosensitizers, water clarity, and depth. xmu.edu.cn For instance, the presence of substances like titanium dioxide (TiO2) or hydrogen peroxide can generate hydroxyl radicals under UV light, which then attack the pollutant. d-nb.info
Oxidative Transformation by Reactive Oxygen Species
Reactive oxygen species (ROS) are highly reactive chemicals, including the hydroxyl radical (•OH), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂), that are formed from oxygen. wikipedia.orgnih.gov These species are key oxidants in both natural water systems and engineered water treatment processes. researchgate.net ROS can be generated through various mechanisms, including photochemical reactions and biological activity. wikipedia.orgmdpi.com
The hydroxyl radical is a particularly powerful oxidant that reacts rapidly with a wide range of organic compounds. wikipedia.orgmdpi.com The transformation of this compound by •OH would likely be initiated by the abstraction of a hydrogen atom from the propane (B168953) chain. This initial attack creates a carbon-centered radical, which then undergoes a cascade of reactions, often involving oxygen, leading to the cleavage of the carbon-sulfur (C-S) bond and the potential for complete mineralization to sulfate (B86663), carbon dioxide, and water. d-nb.infomdpi.com Advanced Oxidation Processes (AOPs), which are designed to generate high concentrations of hydroxyl radicals, have been shown to be effective for the degradation of persistent organic pollutants, including other sulfonated compounds. researchgate.net
Table 1: Key Reactive Oxygen Species (ROS) and Their Role in Transformation
| Reactive Species | Chemical Formula | Typical Generation Method | Reactivity with Organic Compounds |
|---|---|---|---|
| Hydroxyl Radical | •OH | UV/H₂O₂, Fenton's reaction (Fe²⁺ + H₂O₂) | Extremely high, non-selective |
| Superoxide | O₂⁻ | Mitochondrial respiration, enzymatic reactions | Moderately reactive |
| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide, direct production | Low, but is a precursor to •OH |
| Singlet Oxygen | ¹O₂ | Photosensitization | High, particularly with unsaturated compounds |
Microbial Degradation and Mineralization of this compound
Microorganisms are central to the ultimate breakdown and recycling of this compound in the environment, utilizing it as a nutrient source.
Isolation and Characterization of this compound-Degrading Microorganisms
The ability to degrade sulfonated compounds is found across diverse microbial groups. Bacteria capable of utilizing organosulfonates like this compound as a source of sulfur for growth have been successfully isolated from various environments, including soil and marine systems. ijnrd.orgscirp.orgneliti.com The isolation process typically involves enrichment cultures in a mineral salt medium where the target compound, in this case this compound, is provided as the sole source of sulfur or carbon. scirp.orgnih.gov
Genera such as Pseudomonas and Cupriavidus are known for their metabolic versatility and have been implicated in the degradation of sulfonates. ijnrd.orgresearchgate.net For example, Cupriavidus pinatubonensis JMP134 is known to degrade 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), a structurally related compound. researchgate.net The degradation pathway often begins with the enzymatic cleavage of the carbon-sulfur bond, a critical step catalyzed by enzymes known as sulfonatases or monooxygenases. researchgate.net This releases the sulfur as sulfite (B76179) (SO₃²⁻), which is then typically oxidized to sulfate (SO₄²⁻) and assimilated by the cell. oup.com The remaining carbon portion of the molecule is then funneled into the cell's central metabolic pathways, such as the citric acid cycle, for energy production and biomass synthesis. researchgate.net
Table 2: Examples of Microorganisms Involved in Sulfonate Degradation
| Microorganism Genus | Environment of Isolation | Key Metabolic Capability | Relevant Enzyme Class |
|---|---|---|---|
| Pseudomonas | Soil, Water | Degradation of various detergents and hydrocarbons | Alkylsulfatases, Monooxygenases |
| Cupriavidus | Soil | Degradation of sulfonated aromatic and aliphatic compounds | Dehydrogenases, Sulfo-lyases |
| Bacillus | Soil, Marine Sediments | Degradation of polyethylene (B3416737) and other polymers | Hydrolases |
| Ruegeria | Marine Environments | Degradation of dihydroxypropanesulfonate (DHPS) | Sulfo-lyases |
Biogeochemical Cycling of Sulfur involving this compound
The microbial degradation of this compound is a key process within the broader biogeochemical sulfur cycle. wikipedia.orgslideshare.net This cycle involves the transformation of sulfur through various oxidation states and its movement between the atmosphere, land, and water. wikipedia.orgnih.gov Microorganisms are the primary drivers of these transformations. libretexts.org
When bacteria mineralize this compound, they cleave the C-S bond, releasing inorganic sulfur, primarily as sulfite, which is readily oxidized to sulfate. researchgate.netwikipedia.org This process, known as desulfurization, converts sulfur from an organic form, which may not be widely available to other organisms, into inorganic sulfate. wikipedia.org Sulfate is the form of sulfur that most plants, algae, and many bacteria can assimilate to synthesize essential sulfur-containing biomolecules like the amino acids cysteine and methionine. oup.com Therefore, the degradation of this compound and other organosulfonates by microbes is a vital link that ensures the return of sulfur to the biosphere, making it available for primary producers and fueling the ecosystem. nih.govlibretexts.org
Adsorption and Desorption of this compound in Soils and Sediments
The transport and availability of this compound in terrestrial and aquatic environments are heavily influenced by its tendency to adsorb to solid particles like soil and sediment. ecetoc.org Adsorption is the process where a chemical binds to a solid surface, while desorption is its release from that surface. mdpi.com
As an anionic compound with a sulfonate group (-SO₃⁻), this compound is negatively charged at typical environmental pH levels. This charge plays a crucial role in its interaction with soil and sediment components. researchgate.net The surfaces of many soil minerals, such as clays (B1170129) and organic matter, are also predominantly negative, leading to electrostatic repulsion. ecetoc.org This repulsion generally limits the adsorption of this compound, suggesting it would be relatively mobile in many soil types and could readily leach into groundwater.
However, some soil components, like iron and aluminum oxides, can have positively charged surfaces, particularly under more acidic conditions (lower pH), providing sites for anionic compounds to adsorb. ecetoc.org The amount of organic carbon in the soil can also affect sorption, although this is often more significant for neutral, hydrophobic compounds. ecetoc.org The reversibility of the sorption is also important; if this compound desorbs easily, it will remain mobile. regulations.govepa.gov Studies on similar anionic compounds indicate that sorption is often reversible and dependent on factors like pH and ionic strength. researchgate.net
Table 3: Factors Influencing the Adsorption and Desorption of this compound
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| Soil/Sediment pH | Decreases as pH increases | Surface of soil minerals becomes more negatively charged at higher pH, increasing electrostatic repulsion. |
| Organic Carbon Content | Variable, generally low influence | As an ionic and water-soluble compound, partitioning into organic matter is less favored compared to hydrophobic compounds. |
| Clay and Mineral Content | Increases with positively charged minerals (e.g., Fe/Al oxides) | Provides positively charged sites for electrostatic attraction. |
| Ionic Strength | Can increase adsorption | Higher salt concentrations can compress the electrical double layer, reducing electrostatic repulsion. |
Fate and Transport Modeling of this compound in Aquatic and Terrestrial Systems
The environmental fate and transport of chemical compounds are dictated by a combination of the substance's intrinsic physicochemical properties and the characteristics of the receiving environment. cdc.gov For this compound and its derivatives, understanding these interactions is crucial for predicting their distribution, persistence, and potential exposure pathways in both aquatic and terrestrial ecosystems. Fate and transport models are computational tools that integrate these factors to simulate how a chemical moves and transforms over time. cdc.govalaska.gov
These models mathematically represent key environmental processes such as advection (transport with the flow of water or air), dispersion, partitioning between different media (e.g., water, soil, air, biota), and degradation (biotic and abiotic). cdc.govmdpi.com The primary goal of this modeling is to predict the concentration of a substance in various environmental compartments, which helps in assessing potential risks and understanding its lifecycle. alaska.gov The selection of an appropriate model depends on the specific chemical, the environmental system being studied (e.g., a lake, a river, a watershed), and the questions being asked. alaska.govmdpi.com
Key input parameters for fate and transport models are derived from the chemical's physical and chemical properties. epa.gov Properties such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partition coefficient (Koc) are fundamental to predicting a chemical's behavior. cdc.gov
Physicochemical Properties Relevant to Environmental Modeling
The following table summarizes key physicochemical properties for this compound and a related compound, which are critical inputs for environmental fate and transport models.
| Property | This compound | 1-Propanesulfonic acid, 3-(2-aminophenoxy)- | Reference |
|---|---|---|---|
| Molecular Formula | C3H7O3S- | C9H11NO4S | nih.govepa.gov |
| Molecular Weight | 123.15 g/mol | 229.25 g/mol (approx.) | nih.govepa.gov |
| Water Solubility | Soluble | 5.23e-2 g/L | epa.govfishersci.nl |
| Log Kow (Octanol-Water Partition Coefficient) | -0.1 (Computed) | -0.376 | nih.govepa.gov |
| Vapor Pressure | Not available | 1.45e-9 mm Hg | epa.gov |
| Henry's Law Constant | Not available | 1.20e-9 atm-m3/mole | epa.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Modeling in Aquatic Systems
In aquatic environments, the fate of this compound is largely governed by its high water solubility and low octanol-water partition coefficient (Log Kow). nih.govfishersci.nl These properties indicate a strong tendency for the compound to remain dissolved in the water column rather than adsorbing to suspended sediments or partitioning into biota. canada.ca Consequently, models predict that once released into an aquatic system, this compound and similar sulfonated compounds will be highly mobile. fishersci.nl
Several types of models are used to simulate the fate of such chemicals in aquatic systems:
Multimedia Fugacity Models: Models like the Quantitative Water, Air, and Sediment Interaction (QWASI) model are used to understand the distribution of chemicals between water, sediment, and other environmental media. mdpi.com Given this compound's properties, these models would likely show minimal partitioning to sediment and air, with the bulk of the mass remaining in the water phase.
Water Quality Models: Tools like the Soil and Water Assessment Tool (SWAT) can predict the impact of contaminants on water quality within large, complex watersheds. mdpi.com For a mobile and persistent substance, SWAT could model its transport through river networks and its eventual discharge into larger water bodies like lakes or oceans.
Hydrodynamic and Transport Models: Models such as EPANET are used for distribution systems, but similar principles apply to natural systems to simulate the movement and dispersion of dissolved substances due to currents and flow. mdpi.com
Research on related perfluorinated sulfonates, which are also highly persistent and mobile, shows that ocean currents are the dominant pathway for their long-range transport to remote regions like the Arctic. nih.gov While non-fluorinated this compound may undergo biodegradation, its high mobility suggests that in systems where degradation is slow, it has the potential for significant transport downstream from its source. Some sulfonated polymers are expected to be persistent, increasing the likelihood of long-range transport. canada.ca The persistence of the specific sulfonate is a key factor; some bacterial degradation pathways for certain sulfonates have been identified, which could limit their transport distance in biologically active waters. researchgate.netasm.org
Modeling in Terrestrial Systems
In terrestrial environments, the primary concern for a chemical like this compound is its potential to leach through the soil profile and contaminate groundwater. Its high water solubility and low Log Kow value suggest a low affinity for binding to soil organic matter. nih.govfishersci.nlcanada.ca
Fate and transport models for terrestrial systems focus on processes within the vadose zone (the unsaturated soil layer above the groundwater table).
Leaching Models: These models simulate the vertical movement of contaminants through the soil column. Key inputs include the chemical's partition coefficients (Koc), soil properties (organic carbon content, texture, moisture), and climatic data (precipitation, infiltration rates). For this compound, a low Koc value would be used, resulting in predictions of high leaching potential. cdc.gov
Integrated Multimedia Models: The U.S. Environmental Protection Agency (EPA) has developed modeling frameworks like the Pesticide and Industrial Chemical Risk Analysis and Hazard Assessment (PIRANHA) system, which includes modules for terrestrial exposure. epa.gov These models calculate the concentration of a chemical over time in soil, soil-dwelling organisms, and plants. epa.gov
Advanced Analytical Methodologies for 1 Propanesulfonate in Research Contexts
Chromatographic Techniques for Separation and Quantification of 1-Propanesulfonate and its Metabolites in Complex Research Matrices
Chromatography is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.orgadvancechemjournal.com For a polar, non-volatile compound like this compound, specific chromatographic approaches are required to achieve effective separation and analysis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing non-volatile or thermally unstable compounds dissolved in a liquid. wikipedia.orgopenaccessjournals.com Given that this compound is a water-soluble and polar organic acid, HPLC is a highly suitable method for its quantification. lichrom.com
Due to its high polarity, this compound is not well-retained on traditional reversed-phase (C18) columns, which separate compounds based on hydrophobicity. To overcome this, several HPLC modes can be employed:
Ion-Pair Reversed-Phase HPLC: This is a common and effective strategy. A cationic ion-pairing reagent, such as a tetraalkylammonium salt, is added to the mobile phase. This reagent forms a neutral ion pair with the anionic this compound, increasing its hydrophobicity and allowing it to be retained and separated on a standard reversed-phase column. The concentration of the ion-pairing reagent can be adjusted to control the retention time. tandfonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, also known as aqueous normal-phase chromatography, uses a polar stationary phase (like silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a smaller amount of aqueous buffer. wikipedia.org This technique is ideal for highly polar compounds like this compound, as it promotes retention through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.
Ion-Exchange Chromatography (IEC): This technique separates ions based on their affinity for an ion-exchange resin. For this compound, an anion-exchange column containing positively charged functional groups would be used. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or phosphate) in the mobile phase.
Advanced detection methods are necessary as this compound lacks a strong chromophore for standard UV-Vis detection. tandfonline.com Viable detectors include the Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and Conductivity Detector. Alternatively, Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, providing both quantification and structural confirmation.
Table 1: Illustrative HPLC Methods for this compound Analysis
| Parameter | Ion-Pair Reversed-Phase HPLC | HILIC | Ion-Exchange Chromatography |
|---|---|---|---|
| Column | C18, C8 | Amide, Silica, Zwitterionic | Quaternary Ammonium (B1175870) (Anion-Exchanger) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 5-10 mM Tetrabutylammonium Phosphate | Acetonitrile/Water with Ammonium Acetate (B1210297) or Formate Buffer | Aqueous buffer (e.g., Phosphate, Carbonate) with a salt gradient (e.g., NaCl) |
| Detector | ELSD, CAD, LC-MS | ELSD, CAD, LC-MS | Conductivity Detector, Suppressed Conductivity, LC-MS |
| Principle | Forms neutral ion-pair with sulfonate, enabling retention on a non-polar stationary phase. | Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase. | Electrostatic interaction between the anionic sulfonate and a positively charged stationary phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. thermofisher.com this compound, being a salt, is non-volatile and cannot be analyzed directly by GC-MS. researchgate.net Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable analogue. jfda-online.comsigmaaldrich.com
The derivatization process targets the polar sulfonate group, replacing it or masking it with a non-polar, bulky group. Common approaches include:
Alkylation/Esterification: The sulfonate can be converted to a sulfonic acid ester. For example, reaction with an alcohol (like isopropanol (B130326) or butanol) under acidic conditions can form a more volatile ester. researchgate.net
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the acidic proton of the corresponding sulfonic acid (after acidification of the salt) with a trimethylsilyl (B98337) (TMS) group, increasing volatility. sigmaaldrich.com
Chloroformate Derivatization: Reagents like heptafluorobutyl chloroformate (HFBCF) can react with related compounds after a reduction step, producing volatile derivatives suitable for GC-MS analysis. nih.govnih.gov
Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a "chemical fingerprint" for identification and allows for highly sensitive quantification, often in selected ion monitoring (SIM) mode. thermofisher.com
Table 2: Potential Derivatization Strategies for GC-MS Analysis of this compound
| Reagent Type | Example Reagent | Target Functionality | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| Silylating Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Sulfonic Acid (after acidification) | Trimethylsilyl Sulfonate | Commonly used, forms stable derivatives with active hydrogens. sigmaaldrich.com |
| Alkylating Agent (via Esterification) | Iso-propanol with Acid Catalyst | Sulfonic Acid/Sulfonate Salt | Isopropyl Propanesulfonate | Simple reagents, effective for creating volatile esters. researchgate.net |
| Acylating Agent | Heptafluorobutyl Chloroformate (HFBCF) | Amine or Thiol groups on metabolites | N(S)-HFB Derivative | Creates highly fluorinated derivatives for sensitive detection. nih.govnih.gov |
Ion Chromatography for Inorganic Sulfur Species Derived from this compound
In research contexts such as biodegradation or metabolism studies, this compound may be broken down into inorganic sulfur species, primarily sulfate (B86663) (SO₄²⁻) and potentially sulfite (B76179) (SO₃²⁻). Ion Chromatography (IC) is the premier technique for the separation and quantification of these small inorganic anions.
IC systems typically consist of an anion-exchange column, a mobile phase (eluent) which is usually a carbonate-bicarbonate buffer, and a conductivity detector. To achieve high sensitivity, a suppressor is placed after the column and before the detector. The suppressor chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby lowering the background noise and increasing the signal-to-noise ratio. This allows for the precise quantification of sulfate and sulfite, providing a direct measure of this compound degradation.
Capillary Electrophoresis (CE) for High-Resolution Separation of this compound Species
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. colby.edu It offers advantages of short analysis times, high resolution, and minimal sample consumption, making it well-suited for analyzing charged species like this compound in complex research matrices. researchgate.net
Capillary Zone Electrophoresis (CZE): This is the simplest mode of CE. A fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a high voltage is applied, a bulk flow of fluid, known as the electroosmotic flow (EOF), moves towards the cathode. Anionic species like this compound are attracted to the anode but are swept along by the stronger EOF towards the detector. Because different anions have unique electrophoretic mobilities, they separate into distinct zones, resulting in sharp, well-resolved peaks. mdpi.com
Micellar Electrokinetic Chromatography (MEKC): This CE variant is used to separate both neutral and charged analytes. A surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Separation of this compound would still be based primarily on its electrophoretic mobility, but MEKC can be invaluable for simultaneously analyzing the parent compound and any less polar or neutral metabolites that might partition into the micelles. researchgate.net
The separation selectivity in CE can be finely tuned by altering the pH, ionic strength, and composition of the BGE, including the addition of organic modifiers or specific additives. acs.orgcerealsgrains.org
Table 3: Typical Parameters for Capillary Electrophoresis of Sulfonates
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Capillary | Uncoated Fused-Silica (25-75 µm i.d., 30-60 cm length) | Provides a surface that generates electroosmotic flow. colby.edu |
| Background Electrolyte (BGE) | 20-100 mM Phosphate, Borate, or Tris buffer | Maintains pH and carries the current. cerealsgrains.org |
| pH | 8-10 | Ensures the analyte is fully deprotonated and optimizes EOF. |
| Voltage | 15-30 kV (negative or positive polarity) | Driving force for electrophoretic separation and EOF. colby.edu |
| Detection | Indirect UV, Conductivity, or CE-MS | Quantifies the analyte as it passes the detection window. |
Nuclear Magnetic Resonance (NMR) as a Quantitative Analytical Tool for this compound in Reaction Mixtures
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that can determine the concentration or purity of a substance in a sample without requiring an identical reference standard of the analyte. acs.orgbruker.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. fujifilm.com
For quantifying this compound in a reaction mixture, a ¹H qNMR approach is typically used. The process involves:
Adding a precisely weighed amount of an internal standard (a high-purity compound with a simple NMR spectrum that does not overlap with the analyte signals) to a precisely weighed amount of the reaction mixture. magritek.com
Dissolving the mixture in a suitable deuterated solvent.
Acquiring a ¹H NMR spectrum under conditions that ensure accurate signal integration, such as a long relaxation delay. researchgate.net
Integrating a unique, well-resolved signal from this compound (e.g., the triplet from the methyl group or one of the methylene (B1212753) groups) and a signal from the internal standard.
Calculating the concentration of this compound using the ratio of the integrals, the number of protons each signal represents, the molecular weights, and the initial weights of the sample and standard. acs.org
qNMR is particularly valuable for monitoring reaction kinetics in real-time, as it can simultaneously quantify reactants, intermediates, and products in the solution without separation. rptu.de
Table 4: Key Experimental Considerations for qNMR Analysis
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | High purity, chemically inert, known structure, non-overlapping signals. | Provides an accurate reference for quantification. magritek.com |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ relaxation time of both analyte and standard. | Ensures complete relaxation of all nuclei for accurate integration. researchgate.net |
| Pulse Angle | 90° pulse for maximum signal. | Optimizes signal intensity for a given number of scans. |
| Signal-to-Noise (S/N) | High S/N ratio (e.g., >250:1) for integration errors <1%. ox.ac.uk | Minimizes error in peak area measurement. |
| Integration | Consistent integration boundaries for all relevant peaks. | Ensures reproducible and accurate area determination. |
Development of Biosensors and Chemical Sensors for this compound Detection
The development of dedicated sensors offers the potential for rapid, real-time, and on-site monitoring of this compound without the need for extensive sample preparation or laboratory instrumentation. tandfonline.comnih.gov While specific sensors for this compound are not widely commercialized, research into sensor development for related sulfonates and other small molecules provides a clear framework.
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential, impedance) that occur when the target analyte interacts with a specially designed electrode surface. mdpi.com A potential design for a this compound sensor could involve an ion-selective electrode (ISE) where the membrane is doped with a receptor molecule (an ionophore) that has a high affinity and selectivity for the propanesulfonate anion.
Optical Sensors: These devices rely on a change in an optical property, such as fluorescence or color, upon binding of the analyte. mdpi.com A strategy could involve a competitive binding assay where a fluorescently labeled molecule is displaced from a receptor site by this compound, causing a measurable change in fluorescence.
Biosensors: A biosensor integrates a biological recognition element (the bioreceptor) with a physicochemical transducer. nih.gov For this compound, a hypothetical biosensor could be developed by:
Identifying or engineering an enzyme or protein that specifically binds to or metabolizes this compound.
Immobilizing this bioreceptor onto a transducer (e.g., an electrode or an optical fiber).
Detecting the signal generated by the binding event or the enzymatic reaction (e.g., a change in pH, oxygen consumption, or production of an electroactive species).
Another advanced approach is the use of Molecularly Imprinted Polymers (MIPs) . These are synthetic polymers created with "molecular memory" for a specific template molecule. A MIP-based sensor for this compound would use it as the template during polymerization, creating cavities that are sterically and chemically complementary to the analyte, enabling selective rebinding and detection.
Future Research Directions and Emerging Paradigms for 1 Propanesulfonate
Integration of Artificial Intelligence and Machine Learning in 1-Propanesulfonate Research
ML algorithms can be trained on existing data from this compound synthesis experiments to predict optimal reaction conditions, such as temperature, pressure, catalysts, and solvent systems. This predictive power can significantly reduce the number of experiments required, saving time and resources. mdpi.com For instance, a machine learning framework could be developed to expedite the search for optimal catalyst characteristics and reaction conditions for processes involving sulfonates. researchgate.net
The integration of AI and ML is not merely about automation; it represents a paradigm shift towards data-driven, predictive science in this compound research. nih.govkaust.edu.sa
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task | Potential Impact |
| Predictive Synthesis | Optimize reaction conditions (catalyst, solvent, temperature) for this compound synthesis. | Reduced experimental cost, increased yield, and discovery of novel synthetic routes. mdpi.com |
| Molecular Design | Design new this compound derivatives with desired electronic or physical properties. | Accelerated discovery of materials for batteries, sensors, and polymers. dntb.gov.uarsc.org |
| Property Prediction | Forecast the performance of this compound-based materials (e.g., conductivity, stability). | Efficient screening of candidates for specific applications without initial synthesis. researchgate.net |
| Data Analysis | Analyze complex datasets from high-throughput screening to identify structure-activity relationships. | Deeper understanding of how molecular features influence material performance. wikipedia.org |
Advances in High-Throughput Experimentation for this compound Synthesis and Screening
High-Throughput Experimentation (HTE) is a powerful methodology that utilizes automation, miniaturization, and parallel processing to conduct a massive number of experiments simultaneously. wikipedia.orgmt.comnih.gov This approach dramatically accelerates research by allowing scientists to efficiently screen vast libraries of compounds or test numerous reaction parameters in a fraction of the time required by traditional methods. mt.comspirochem.com
In the context of this compound, HTE can be applied to:
Synthesis Optimization: Parallel reactor systems can be used to simultaneously test hundreds of different catalysts, solvents, and temperature profiles for the synthesis of this compound and its derivatives. mt.comvlci.biz This allows for the rapid identification of the most efficient and cost-effective production methods.
Library Generation: Automated platforms can facilitate the rapid synthesis of large and diverse libraries of this compound-based compounds. spirochem.comrsc.org For example, by varying the functional groups attached to the propane (B168953) chain, a multitude of new molecules can be created for subsequent screening.
Performance Screening: Once a library is created, HTE techniques can be used to quickly screen these compounds for desired properties. For instance, in the development of new electrolytes for lithium-ion batteries, hundreds of this compound derivatives could be tested for their electrochemical performance in a single run. glpbio.com Similarly, in materials science, HTE can be used to screen for polymers incorporating this compound that exhibit specific thermal or mechanical properties. nih.gov
Table 2: HTE Workflow for this compound Derivative Screening
| HTE Step | Description | Key Technologies |
| 1. Library Design | Computational design of a diverse library of this compound derivatives. | Molecular modeling software, AI algorithms. |
| 2. Parallel Synthesis | Automated synthesis of the designed library in a multi-well plate format (e.g., 96 or 384 wells). spirochem.com | Robotic liquid handlers, parallel reactor blocks. mt.comvlci.biz |
| 3. Sample Preparation | Dispensing of synthesized compounds and reagents for performance assays. | Acoustic dispensing technology, robotic arms. wikipedia.orgrsc.org |
| 4. High-Throughput Screening | Simultaneous testing of all compounds for a specific property (e.g., conductivity, binding affinity). | Automated plate readers, fluorescence-based assays, electrochemical analysis. nih.gov |
| 5. Data Analysis & Hit Selection | Automated collection and analysis of large datasets to identify "hits" with desired properties. wikipedia.org | Data analysis software, machine learning for pattern recognition. |
Exploration of this compound in Quantum Technologies and Advanced Physics
While direct applications of this compound in quantum computing are still speculative, the unique properties of the sulfonate functional group position it and its derivatives as interesting candidates for materials research in advanced physics. beilstein-journals.orgresearchgate.net The development of quantum technologies, including quantum computing, simulation, and sensing, relies heavily on the discovery of novel materials with precisely controlled electronic and physical properties. eurekanetwork.orgnano-qt.com
Future research could explore the following areas:
Proton-Conducting Materials: The sulfonate group is known to participate in hydrogen-bonding networks, which can facilitate proton transport or "hopping". beilstein-journals.orgresearchgate.netbeilstein-journals.org Research has shown that in certain crystal structures, dangling sulfonate groups can form extended hydrogen bond networks, creating pathways for proton conduction. beilstein-journals.orgbeilstein-journals.org This property is crucial for developing new membranes for fuel cells and other electrochemical devices. Quantum mechanical calculations can be employed to model proton hopping mechanisms and predict activation energies in materials containing this compound. beilstein-journals.orgsigmaaldrich.com
Dielectric and Electronic Materials: By incorporating this compound into polymers or metal-organic frameworks (MOFs), it may be possible to tune the dielectric properties of materials. The polar sulfonate group can influence the local electric fields within a material, a factor that is critical in the design of capacitors and other electronic components. Density functional theory (DFT) calculations can be used to investigate how the adsorption of sulfonate-containing molecules on surfaces affects electronic properties. acs.org
Functional Self-Assembled Monolayers (SAMs): 3-mercapto-1-propanesulfonate (B1229880) is known to form SAMs on gold and copper surfaces. acs.orgxmu.edu.cnsigmaaldrich.com These highly ordered molecular layers have potential applications in nanotechnology and molecular electronics. Future physics research could investigate the quantum tunneling properties of such layers or their use as a controlled interface in nanoscale devices.
The main challenge is to design and synthesize materials where the this compound unit is precisely positioned within a larger structure to elicit a specific physical response. This will require a deep understanding of the structure-property relationships, guided by both experimental work and sophisticated computational modeling, including quantum chemical calculations. researchgate.net
Interdisciplinary Collaborations for Solving Grand Challenges with this compound
Addressing complex, multifaceted challenges with this compound requires the integration of knowledge and techniques from diverse scientific disciplines. yale.edu Fostering interdisciplinary collaborations is essential for translating fundamental chemical research into real-world applications. researchgate.netumces.edu Such partnerships allow for a more holistic understanding of complex problems and accelerate innovation by combining different perspectives and methodologies. yale.edu
Future research involving this compound will benefit from collaborations between:
Chemists and Materials Scientists: Organic and polymer chemists can synthesize novel this compound derivatives and polymers tandfonline.comresearchgate.net, while materials scientists can characterize their physical, thermal, and electronic properties and explore their integration into advanced materials like composites or functional coatings. rsc.orgmdpi.com
Electrochemists and Engineers: Electrochemists can study the behavior of this compound-based electrolytes for batteries and fuel cells nih.gov, while engineers can design, build, and test prototype devices incorporating these new materials.
Computational Scientists and Experimentalists: Computational scientists can use AI, ML, and quantum mechanical calculations to predict promising molecular structures and material properties. kaust.edu.sa These predictions can guide experimentalists, making their research more targeted and efficient. umces.edu In turn, experimental data is crucial for validating and refining computational models.
Biologists and Medical Researchers: Given the use of related sulfonated compounds in biomedical applications mdpi.com, collaborations could explore the potential of novel this compound derivatives. For example, biologists could assess the biocompatibility of new polymers for medical devices, bridging the gap between preclinical and clinical research. yale.edu
These collaborations can be fostered through joint research grants, interdisciplinary research centers, and workshops designed to bring experts from different fields together. binghamton.edu By breaking down traditional academic silos, the scientific community can more effectively tackle grand challenges in areas like energy storage, sustainable materials, and advanced electronics using versatile building blocks like this compound.
Ethical Considerations in this compound Research and Applications
As research into this compound and its applications accelerates, it is imperative to uphold rigorous ethical standards throughout the entire scientific process. nih.gov Ethical considerations ensure that the pursuit of knowledge is conducted responsibly, with respect for individuals, society, and the environment. nih.govnih.gov
Key ethical principles applicable to this compound research include:
Beneficence and Non-maleficence: Researchers have an obligation to maximize potential benefits and minimize potential harm. nih.govresearchethics.dk This involves considering the full lifecycle of new materials derived from this compound, from the sustainability of their synthesis to their environmental impact upon disposal. The development of greener synthetic routes that reduce waste and avoid hazardous reagents is an ethical imperative. mdpi.com
Justice: The benefits and burdens of new technologies should be distributed fairly. researchethics.dk For example, if this compound-based materials lead to more efficient energy storage, considerations should be made regarding the accessibility and affordability of these technologies.
Data Integrity and Transparency: In an era of AI and big data, maintaining the integrity and transparency of research findings is crucial. nih.gov When using machine learning models to predict properties or screen compounds, researchers must be transparent about their methodologies, the data used for training, and the limitations of the models. This ensures that the scientific community can scrutinize and build upon the work.
Responsible Innovation: Researchers should consider the potential societal implications of their work. While direct human trials may not be common for a chemical like this compound itself, its application in consumer products or medical devices necessitates a thorough evaluation of long-term impacts. banglajol.infodiva-portal.org This includes protecting the personal information of any human subjects involved in related studies and ensuring their informed consent. nih.gov
Upholding these ethical principles is fundamental to maintaining public trust in science and ensuring that the advancements in this compound research contribute positively to society. nih.gov
Q & A
Basic: What are the recommended protocols for synthesizing and characterizing 1-propanesulfonate derivatives?
Methodological Answer:
Synthesis of this compound derivatives requires rigorous documentation of reaction conditions (e.g., solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization, chromatography). Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., H/C peaks for sulfonate groups).
- Mass Spectrometry (MS) to verify molecular weight.
- Elemental Analysis to confirm purity.
For novel compounds, provide full synthetic details and spectral data in the main manuscript, while repetitive protocols can be relegated to supplementary materials .
Basic: How can this compound be utilized as an ion-pairing agent in analytical chromatography?
Methodological Answer:
this compound is effective in reverse-phase ion-pair chromatography for separating polar or charged analytes (e.g., pharmaceuticals, biomolecules). Key parameters include:
- Concentration Optimization : 5–25 mM in mobile phases to balance retention and peak symmetry.
- pH Adjustment : Maintain pH 2–3 (using trifluoroacetic acid) to enhance ionization.
- Column Compatibility : Use C18 or similar stationary phases.
Validate method robustness by testing reproducibility across columns and lot numbers of reagents .
Advanced: How should researchers design experiments to investigate the mechanistic role of this compound in catalytic systems?
Methodological Answer:
To study mechanistic pathways (e.g., sulfonate’s role in stabilizing transition states):
Variable Isolation : Compare reaction rates/outcomes with/without this compound under identical conditions.
Spectroscopic Probes : Use in situ techniques like FT-IR or Raman to detect intermediate complexes.
Computational Modeling : Pair experimental data with DFT calculations to map energy landscapes.
Ensure controls account for solvent effects and counterion interactions. Replicate trials to confirm trends .
Advanced: What strategies resolve contradictions in reported stability data for this compound under acidic conditions?
Methodological Answer:
Contradictions often arise from undocumented variables. Address discrepancies by:
- Replicating Studies : Use identical concentrations, temperature, and purity grades (e.g., ACS-grade vs. technical-grade).
- Advanced Analytics : Employ LC-MS to detect degradation products (e.g., sulfonic acids).
- Meta-Analysis : Compare experimental designs across studies; prioritize peer-reviewed sources with transparent methodologies.
Report limitations (e.g., buffer composition effects) and suggest standardized stability-testing protocols .
Advanced: How can researchers optimize this compound’s bioavailability in pharmacological studies while minimizing off-target effects?
Methodological Answer:
For in vivo or cellular studies:
Dose-Response Curves : Establish EC and toxicity thresholds using cell viability assays (e.g., MTT).
Formulation Strategies : Use liposomal encapsulation or pro-drug derivatives to enhance membrane permeability.
Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm sulfonate-specific mechanisms.
Include negative controls (e.g., sulfonate-free formulations) and validate findings with orthogonal assays (e.g., fluorescence microscopy, Western blot) .
Basic: What are the best practices for documenting this compound’s physicochemical properties in publications?
Methodological Answer:
Follow IUPAC guidelines and journal-specific requirements:
- Critical Data : Melting point, solubility (in water/organic solvents), pKa, and hygroscopicity.
- Spectroscopic References : Provide full NMR/MS spectra in supplementary materials.
- Purity Documentation : Report supplier, grade (e.g., ≥98%), and batch-specific certificates of analysis.
For reproducibility, detail storage conditions (e.g., desiccated, 4°C) .
Advanced: What experimental frameworks validate this compound’s interactions with biomolecules (e.g., proteins or DNA)?
Methodological Answer:
Use a multi-technique approach:
Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.
Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.
Molecular Dynamics Simulations : Predict binding sites and conformational changes.
Correlate findings with functional assays (e.g., enzyme inhibition) to confirm biological relevance .
Basic: How should researchers address batch-to-batch variability in this compound reagents?
Methodological Answer:
- Supplier Consistency : Use reagents from vendors with stringent QC protocols (e.g., ≥99% purity, lot-specific COA).
- Pre-Use Characterization : Perform basic tests (e.g., melting point, NMR) on new batches.
- Documentation : Record lot numbers and variability thresholds in methods sections.
For critical studies, pre-screen multiple batches .
Advanced: What methodologies assess this compound’s environmental impact in ecotoxicology studies?
Methodological Answer:
- Acute/Chronic Toxicity Tests : Use model organisms (e.g., Daphnia magna, algae) under OECD guidelines.
- Degradation Studies : Monitor hydrolysis/photolysis products via LC-MS.
- Bioaccumulation Potential : Measure logP values and tissue concentrations in aquatic species.
Report limits of detection (LOD) and ecological risk quotients (ERQ) .
Advanced: How can machine learning models predict this compound’s behavior in novel chemical environments?
Methodological Answer:
- Dataset Curation : Compile experimental data on solubility, reactivity, and stability across solvents/pH.
- Feature Selection : Include molecular descriptors (e.g., partial charges, H-bond donors).
- Model Validation : Use cross-validation and external datasets to avoid overfitting.
Open-source tools like RDKit or COSMO-RS can streamline predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
